Product packaging for Ketoconazole-d8(Cat. No.:)

Ketoconazole-d8

Cat. No.: B12413984
M. Wt: 539.5 g/mol
InChI Key: XMAYWYJOQHXEEK-BNXSEFRASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ketoconazole-d8 is a useful research compound. Its molecular formula is C26H28Cl2N4O4 and its molecular weight is 539.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28Cl2N4O4 B12413984 Ketoconazole-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

539.5 g/mol

IUPAC Name

1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2

InChI Key

XMAYWYJOQHXEEK-BNXSEFRASA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Ketoconazole-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ketoconazole-d8, an isotopically labeled version of the broad-spectrum antifungal agent Ketoconazole. The inclusion of deuterium atoms in the piperazine ring of the molecule makes it a valuable tool in pharmacokinetic studies, metabolism research, and as an internal standard in quantitative bioanalysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated piperazine intermediate, followed by its coupling with a suitable ketoconazole precursor. The general synthetic strategy is outlined below.

Synthesis of Piperazine-d8 Dihydrochloride

The key starting material for the synthesis of this compound is piperazine-d8 dihydrochloride. This can be synthesized via catalytic exchange of piperazine with deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a deuterated solvent like D₂O.

Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

The next step involves the acetylation and arylation of piperazine-d8. A common method is the reaction of 4-(1-piperazinyl-d8)phenol dihydrobromide with acetic anhydride.

Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

  • A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide, acetic anhydride, and potassium carbonate is prepared in 1,4-dioxane.

  • The reaction mixture is stirred and refluxed for 72 hours.

  • After cooling, the mixture is filtered, and the filtrate is evaporated to dryness.

  • The solid residue is stirred in water, and sodium hydrogen carbonate is added.

  • The mixture is stirred for 30 minutes, and the precipitated product is collected by filtration.

  • The crude product is dissolved in a diluted hydrochloric acid solution and extracted with trichloromethane.

  • The acidic aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the product.

  • The final product, 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8, is collected by filtration and can be further purified by crystallization from ethanol[1][2].

Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

This key intermediate is synthesized from 2,4-dichloroacetophenone.

Experimental Protocol: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

  • Ketalization of 2,4-dichloroacetophenone with glycerol is performed in a benzene-1-butanol medium with azeotropic removal of water, using p-toluenesulfonic acid as a catalyst.

  • The resulting ketal is then brominated at 30°C to yield the bromo ketal, cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol[3].

Final Assembly: Synthesis of this compound

The final step is the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 with a mesylated derivative of the dioxolane intermediate.

Experimental Protocol: Synthesis of this compound

  • The hydroxyl group of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol is converted to a better leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.

  • The resulting mesylate is then coupled with 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., sodium hydride) to yield this compound[4].

Logical Relationship of Synthesis

A Piperazine B Piperazine-d8 Dihydrochloride A->B Deuteration C 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 B->C Acetylation & Arylation G This compound C->G Alkylation D 2,4-Dichloroacetophenone E cis-2-(Bromomethyl)-2- (2,4-dichlorophenyl)-1,3-dioxolane D->E Ketalization & Bromination F cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl) -1,3-dioxolane-4-yl)methyl Methanesulfonate E->F Mesylation F->G

Caption: Synthetic pathway for this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method is typically used.

  • Column: Octadecylsilica (C18), 3 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer containing diethylamine.

  • Detection: UV detection at a wavelength of 231 nm is optimal for sensitivity[4].

This method is capable of separating ketoconazole from its known impurities. The retention time of this compound is expected to be very similar to that of unlabeled ketoconazole.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern, which provides structural information.

Expected Mass Spectrum of this compound:

  • Molecular Ion: The protonated molecular ion ([M+H]⁺) of this compound is expected at m/z 539.5, which is 8 mass units higher than that of unlabeled ketoconazole (m/z 531.4) due to the presence of eight deuterium atoms[5].

  • Fragmentation Pattern: The fragmentation of this compound is expected to be similar to that of the unlabeled compound. Key fragments will show a mass shift corresponding to the number of deuterium atoms they contain. For instance, fragments containing the piperazine-d8 ring will be 8 mass units heavier than their corresponding fragments in the unlabeled ketoconazole spectrum[6][7].

Experimental Workflow for MS Analysis

A This compound Sample B Infusion into Mass Spectrometer A->B C Ionization (e.g., ESI) B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum (m/z vs. Intensity) E->F

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound will be significantly different from that of unlabeled ketoconazole in the region corresponding to the piperazine ring protons. The signals for the eight protons on the piperazine ring will be absent or significantly reduced in intensity. The remaining signals corresponding to the other protons in the molecule will be present and can be assigned based on the known spectrum of ketoconazole.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show signals for all the carbon atoms. The carbons of the deuterated piperazine ring will exhibit characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly different from those in the unlabeled compound due to the isotopic effect.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₂₆H₂₀D₈Cl₂N₄O₄[5]
Molecular Weight 539.48 g/mol [5]
Purity (typical) ≥98%[5]
CAS Number 1217706-96-1[5]
Appearance White to off-white solid-
Storage Temperature -20°C-

Conclusion

The synthesis and characterization of this compound require a systematic approach involving multi-step organic synthesis and rigorous analytical verification. This guide provides the fundamental protocols and expected analytical outcomes to aid researchers in the successful preparation and validation of this important analytical standard. The availability of high-purity this compound is essential for advancing our understanding of the pharmacology and metabolism of ketoconazole.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ketoconazole-d8

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended to serve as a key resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound. This document details its structural and physicochemical characteristics, alongside methodologies for its analysis and a visualization of its primary mechanism of action.

Introduction

This compound is the deuterium-labeled form of Ketoconazole, a broad-spectrum imidazole antifungal agent.[1] In this stable isotope-labeled version, eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[2][3][4] This modification results in a higher molecular weight, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) to study the pharmacokinetics and metabolism of Ketoconazole.[5][6] Like its non-labeled counterpart, this compound functions as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is crucial for the biosynthesis of steroid hormones and the metabolism of various drugs.[1][7]

Physical Properties

This compound is typically supplied as a solid, ranging in appearance from white to off-white or beige.[3][7] Key physical properties are summarized in the table below. It is recommended to store the compound in a freezer at -20°C for long-term stability.[8]

PropertyValueSource(s)
Appearance White to Off-White Solid / White Powder[7][8]
Melting Point 58-62 °C[8]
Storage Temperature -20°C Freezer[8]
Solubility Non-deuterated form data: - Practically insoluble in water - Freely soluble in dichloromethane - Soluble in methanol - Sparingly soluble in ethanol - Soluble in DMSO (~2 mg/mL) - Soluble in DMF (~5 mg/mL)[9][10]

Chemical Properties and Identifiers

The chemical identity of this compound is well-defined by its molecular formula, weight, and various chemical identifiers. The purity of commercially available this compound is typically greater than or equal to 98%.[2]

IdentifierValueSource(s)
Molecular Formula C₂₆H₂₀D₈Cl₂N₄O₄[2][3][7]
Molecular Weight 539.48 g/mol [2][3][11]
Exact Mass 538.1989747 Da[4]
CAS Number 1217706-96-1[2][3][7]
IUPAC Name 1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone[4]
Synonyms cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8[2][3][7]
InChI Key XMAYWYJOQHXEEK-BNXSEFRASA-N[3][4]
SMILES [2H]C1([2H])N(C(C)=O)C([2H])([2H])C([2H])([2H])N(c2ccc(OC[C@H]3CO--INVALID-LINK--(c4ccc(Cl)cc4Cl)O3)cc2)C1([2H])[2H][3]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of deuterated compounds involves introducing the isotopic label at a suitable stage in the synthetic pathway of the parent compound. While specific, detailed synthesis routes for this compound are proprietary, general purification methods for Ketoconazole can be adapted.

General Purification Protocol (Recrystallization):

  • Dissolution: The crude this compound solid is dissolved in a suitable solvent, such as ethanol or methanol, at an elevated temperature to achieve full dissolution.[12][13][14]

  • Decolorization (Optional): Activated carbon may be added to the hot solution to remove colored impurities.[13][14] The mixture is refluxed for a short period (e.g., 30 minutes).[14]

  • Filtration: The hot solution is filtered to remove the activated carbon and any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath (e.g., 0-5°C) to induce crystallization of the purified product.[12][14]

  • Isolation: The resulting crystals are isolated by filtration (e.g., centrifugation).[13][14]

  • Drying: The purified solid is dried under vacuum at a specified temperature (e.g., 65-70°C) for several hours to remove residual solvent.[12]

Analytical Characterization Workflow

The identity, purity, and concentration of this compound are typically confirmed using a combination of chromatographic and spectrometric techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Principle: HPLC separates the compound of interest from potential impurities based on differential partitioning between a stationary phase (column) and a mobile phase.

  • Typical Method:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol, dioxane).[9]

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Detection: UV spectrophotometry, with detection wavelengths typically at 244 nm and 297 nm.[10]

    • Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

2. Mass Spectrometry (MS) for Identity Confirmation:

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing structural confirmation.

  • Methodology:

    • The sample is introduced into the mass spectrometer, often as the eluent from an HPLC system (LC-MS).

    • The molecule is ionized, typically forming a protonated molecule [M+H]⁺.

    • The accurate mass of this ion is measured.

    • The ion is then fragmented, and the masses of the resulting product ions are measured to create an MS/MS spectrum, which serves as a structural fingerprint.[15][16]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ²H).

  • Methodology:

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

    • ¹H NMR spectra are used to identify the hydrogen atoms in the molecule. For this compound, the absence of signals from the piperazine ring protons would confirm deuteration at these positions.

    • ¹³C NMR provides information about the carbon skeleton of the molecule.[12][17]

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Interpretation prep Sample Preparation (e.g., Dissolution) hplc HPLC Separation (Purity) prep->hplc nmr NMR Spectroscopy (Structure Confirmation) prep->nmr ms Mass Spectrometry (Identity & Structure) hplc->ms LC-MS purity_data Purity Report (>98%) hplc->purity_data structure_data Structural Confirmation ms->structure_data nmr->structure_data

General workflow for the analytical characterization of this compound.

Mechanism of Action

Ketoconazole exerts its biological effects primarily through the inhibition of cytochrome P450 enzymes. In fungi, it targets CYP51 (lanosterol 14α-demethylase), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18] By disrupting ergosterol production, Ketoconazole compromises the integrity of the cell membrane, leading to fungal cell death. In mammals, it is a potent inhibitor of several CYP enzymes, most notably CYP3A4, which is involved in drug metabolism and steroidogenesis. This inhibitory action is the basis for its use in treating conditions like Cushing's syndrome and its relevance in drug-drug interaction studies.[1]

mechanism_of_action Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51  Substrate Ergosterol Ergosterol (Fungal Cell Membrane) Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption CYP51->Ergosterol  Biosynthesis Keto This compound Keto->CYP51 Inhibition

Inhibitory action of Ketoconazole on the fungal ergosterol biosynthesis pathway.

References

The Role of Ketoconazole-d8 as an Internal Standard in Bioanalytical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of Ketoconazole-d8 as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It provides a comprehensive overview of the principles governing its use, a representative experimental protocol, and typical method validation data.

Introduction: The Imperative for Internal Standards in LC-MS/MS

Quantitative analysis of pharmaceuticals in complex biological matrices, such as plasma or serum, is susceptible to various sources of error. These can include variability in sample preparation, chromatographic injection volume, and ionization efficiency in the mass spectrometer. To ensure accuracy and precision, an internal standard (IS) is a critical component of a robust bioanalytical method. The ideal IS is a compound that behaves identically to the analyte of interest (in this case, ketoconazole) throughout the entire analytical process but is distinguishable by the detector.

This compound: The Gold Standard Internal Standard

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterated analogue of ketoconazole, where eight hydrogen atoms have been replaced with deuterium atoms. This substitution makes it the ideal internal standard for the quantitative analysis of ketoconazole for several key reasons.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is rooted in its physicochemical and structural similarity to the unlabeled ketoconazole. Because the substitution of hydrogen with deuterium results in a negligible change in the chemical properties, this compound and ketoconazole exhibit:

  • Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, both compounds will partition between phases in the same manner, ensuring that any loss of the analyte is mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: In reversed-phase liquid chromatography, the deuterated and non-deuterated forms are chemically so similar that they are not separated and therefore co-elute. This is crucial because it means both compounds experience the same chromatographic conditions and, more importantly, the same matrix effects at the same point in time.

  • Similar Ionization Efficiency: Both compounds will ionize with very similar efficiency in the electrospray ionization (ESI) source of the mass spectrometer. This is critical for correcting for fluctuations in the ionization process, a common source of variability.

The key difference, and what makes this compound a functional internal standard, is its different mass-to-charge ratio (m/z) . The eight deuterium atoms increase the molecular weight of the molecule by eight Daltons. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently, even though they co-elute.

The quantification of ketoconazole is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or ionization, as both the analyte and the internal standard are affected proportionally.

Physicochemical Properties of Ketoconazole and the Impact of Deuteration

Ketoconazole is a weakly basic, lipophilic imidazole antifungal agent. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₆H₂₈Cl₂N₄O₄
Molecular Weight531.43 g/mol
pKa2.9, 6.5
SolubilityPractically insoluble in water

The replacement of hydrogen with deuterium in this compound does not significantly alter these fundamental properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a minor "isotope effect" where the deuterated compound may have a slightly shorter retention time in some chromatographic systems. However, for most bioanalytical applications, this effect is negligible, and the two compounds co-elute. The key is that the behavior of this compound is highly predictable and closely mimics that of ketoconazole throughout the analytical workflow.

Representative Experimental Protocol

While no single, comprehensive published method detailing the use of this compound was identified in the literature, the following protocol is a representative example of how it would be employed in a validated LC-MS/MS assay for the determination of ketoconazole in human plasma. This protocol is synthesized from established methods for ketoconazole analysis that utilize other internal standards.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol) and vortex briefly.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.

  • Add 600 µL of an extraction solvent (e.g., ethyl acetate or diethyl ether), vortex for 2 minutes, and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex API 4000 or equivalent
Ionization Mode ESI Positive
MRM Transitions See Table below
Collision Energy Optimized for each transition
Mass Spectrometric Detection

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ketoconazole531.2489.2
This compound 539.2 497.2

Note: The product ion for this compound is predicted based on the fragmentation of the non-deuterated form, which involves the loss of a ketene group (C₂H₂O). The deuteration on the piperazine ring would result in a corresponding mass shift in the fragment.

Typical Method Validation Parameters

The following tables summarize the expected performance of a validated LC-MS/MS method for ketoconazole using a stable isotope-labeled internal standard. The data presented here is representative of what would be expected for a method employing this compound and is based on published methods for ketoconazole.

Linearity and Sensitivity
ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1< 10%± 15%< 10%± 15%
Low3< 8%± 10%< 8%± 10%
Medium100< 5%± 8%< 5%± 8%
High800< 5%± 8%< 5%± 8%
Recovery and Matrix Effect
QC LevelExtraction Recovery (%)Matrix Effect (%)
Low85 - 95%90 - 110%
High85 - 95%90 - 110%

Visualizations

Logical Relationship of an Ideal Internal Standard

cluster_Properties Ideal Internal Standard Properties cluster_Correction Corrects For Physicochemically Identical Physicochemically Identical Extraction Variability Extraction Variability Physicochemically Identical->Extraction Variability ensures proportional loss Co-eluting Co-eluting Ionization Suppression/Enhancement Ionization Suppression/Enhancement Co-eluting->Ionization Suppression/Enhancement experiences same matrix effects Different m/z Different m/z Accurate Quantification Accurate Quantification Different m/z->Accurate Quantification allows separate detection Robust & Reproducible Results Robust & Reproducible Results Extraction Variability->Robust & Reproducible Results Ionization Suppression/Enhancement->Robust & Reproducible Results Injection Volume Variation Injection Volume Variation Injection Volume Variation->Robust & Reproducible Results Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound (IS)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Navigating the Acquisition and Application of Ketoconazole-d8 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Technical Application of Ketoconazole-d8

This technical guide provides an in-depth overview of the commercial availability of this compound, a deuterated analog of Ketoconazole, for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and effectively incorporating it into their experimental workflows. This document outlines key technical data, summarizes available commercial sources, and provides a detailed, synthesized experimental protocol for its application in bioanalytical studies.

Introduction to this compound

This compound (cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8) is a stable isotope-labeled version of Ketoconazole, an imidazole antifungal agent.[1] The incorporation of eight deuterium atoms into the piperazine ring results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] Its primary application in research is in pharmacokinetic studies and bioanalytical method development, where it is used to accurately quantify Ketoconazole in biological matrices such as plasma.[4]

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and reference standards. The table below provides a summary of commercial sources, including available quantities and typical purity levels. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog NumberAvailable QuantitiesPurity
Santa Cruz Biotechnologysc-212547Contact for details≥98%[2]
LGC StandardsTRC-K1860022.5 mg, 25 mg[1]>95% (HPLC)[5]
PharmaffiliatesPASTI-054-980Contact for detailsHigh Purity[6]
MedChemExpressHY-B0105SContact for details99.79%[7]
Daicel Pharma StandardsDCTI-A-438Contact for detailsNot specified[8]
CymitQuimicaTR-K1860022500µg, 25mg[3]Not specified

Technical Data

PropertyValue
CAS Number 1217706-96-1[2]
Molecular Formula C₂₆H₂₀D₈Cl₂N₄O₄[2]
Molecular Weight 539.48 g/mol [2]
Appearance White to Beige Solid[3]
Storage Temperature -20°C

Experimental Protocol: Quantification of Ketoconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the determination of Ketoconazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[9][10][11]

4.1. Materials and Reagents

  • Ketoconazole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

4.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Ketoconazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Ketoconazole stock solution with a methanol:water (1:1, v/v) mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

4.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to extract the analyte and internal standard.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, return to 95% A and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ketoconazole: m/z 531.2 → 489.3; this compound: m/z 539.5 → 497.3 (example transitions, should be optimized)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

4.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Ketoconazole to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the concentration of Ketoconazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows

To further elucidate the application of this compound in a research setting, the following diagrams illustrate key experimental and logical workflows.

cluster_procurement Procurement Workflow IdentifyNeed Identify Need for Internal Standard SearchSuppliers Search Commercial Suppliers IdentifyNeed->SearchSuppliers RequestQuote Request Quotation and Certificate of Analysis SearchSuppliers->RequestQuote PlaceOrder Place Purchase Order RequestQuote->PlaceOrder ReceiveCompound Receive and Log This compound PlaceOrder->ReceiveCompound

Figure 1. Procurement workflow for this compound.

cluster_bioanalysis Bioanalytical Workflow using this compound SampleCollection Collect Biological Sample (e.g., Plasma) SpikeIS Spike with This compound (IS) SampleCollection->SpikeIS SamplePrep Sample Preparation (e.g., LLE or PPT) SpikeIS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Results Report Ketoconazole Concentration DataProcessing->Results

Figure 2. Bioanalytical workflow with this compound.

Conclusion

This compound is a readily available and indispensable tool for researchers engaged in the quantitative analysis of Ketoconazole. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures high accuracy and precision, which are critical for reliable pharmacokinetic and other drug metabolism studies. This guide provides a foundational resource for the procurement and application of this compound, empowering researchers to conduct their studies with greater confidence and methodological rigor.

References

An In-depth Technical Guide to the Stability and Storage of Ketoconazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ketoconazole-d8. The information presented is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and ensuring the accurate use of this isotopically labeled compound in their studies. While specific quantitative stability data for this compound is limited, this guide synthesizes available information from suppliers, analogous data from its non-deuterated counterpart, and general principles for handling deuterated compounds.

Introduction to this compound

This compound is a deuterated form of Ketoconazole, an imidazole antifungal agent. It is primarily used as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification of Ketoconazole in biological samples by mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule. However, understanding its stability is crucial for accurate and reproducible experimental results.

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical and isotopic integrity of this compound. Based on supplier recommendations and general best practices for deuterated compounds, the following conditions are advised.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Conditions
Solid (Powder) -20°C for long-term storage.[1][2]Store in a tightly sealed container.Protect from light.
2-8°C for short-term storage.
In Solution -80°C for long-term storage.[1]Use an inert gas (e.g., argon, nitrogen) to purge the solvent and headspace.Protect from light.
-20°C for short-term storage.[1]

Note: Aqueous solutions of Ketoconazole are not recommended for storage for more than one day.[2]

Stability Profile and Degradation Pathways

Ketoconazole is susceptible to degradation under several conditions:

  • Hydrolysis: It undergoes hydrolysis in both acidic and basic conditions. The major degradation pathway in acidic media is specific acid catalysis.[3] Studies have shown that Ketoconazole is least stable at low pH values (e.g., pH 1).[3]

  • Oxidation: Oxidative degradation can also occur. The use of antioxidants in formulations has been studied to mitigate this, although their effect can be concentration-dependent.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to photodegradation.[4] Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.[4]

  • Thermal Degradation: Elevated temperatures can accelerate degradation.[5]

Table 2: Summary of Stressed Degradation Studies on Ketoconazole

Stress ConditionObservationsPrimary Degradation Products
Acid Hydrolysis (e.g., 1N HCl) Significant degradation.Hydrolysis of the dioxolane ring.
Base Hydrolysis (e.g., 1N NaOH) Significant degradation.Hydrolysis of the dioxolane ring.
Oxidation (e.g., 30% H₂O₂) Degradation observed.N-oxide formation.
Photolysis (UV light) Degradation observed.[4]Photodechlorination products.[4]
Thermal (e.g., 60-105°C) Stable under moderate thermal stress for short periods.[5]Not specified in detail.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound, adapted from studies on Ketoconazole.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photostability: Expose a solution of this compound (e.g., in methanol) to a calibrated light source (e.g., UV-A and cool white fluorescent) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Store solid this compound in a controlled temperature oven at 60°C for 48 hours.

Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and appropriate storage conditions.

Protocol:

  • Prepare solutions of this compound in a relevant solvent (e.g., methanol, DMSO) at a known concentration.

  • Aliquot the solutions into amber glass vials and seal.

  • Store the vials under the following conditions:

    • Long-Term: -20°C

    • Accelerated: 4°C and 25°C

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove vials from storage.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining.

Signaling Pathway and Experimental Workflow Visualization

Ketoconazole is a well-known inhibitor of the cytochrome P450 enzyme CYP3A4, which is a major enzyme in drug metabolism. The following diagram illustrates the inhibitory action of Ketoconazole on the metabolic pathway of a CYP3A4 substrate.

Ketoconazole_CYP3A4_Inhibition cluster_0 CYP3A4 Metabolic Pathway CYP3A4_Substrate CYP3A4 Substrate (e.g., Drug A) CYP3A4 CYP3A4 Enzyme CYP3A4_Substrate->CYP3A4 Binds to active site Metabolite Metabolite (e.g., Hydroxylated Drug A) CYP3A4->Metabolite Metabolizes Ketoconazole This compound Ketoconazole->CYP3A4 Inhibits

Caption: Inhibition of CYP3A4-mediated metabolism by this compound.

The following diagram illustrates a typical experimental workflow for a stability study of this compound.

Stability_Workflow start Start: this compound Sample prep Prepare Solutions in Appropriate Solvent start->prep storage Store under Varied Conditions (Temperature, Light, Humidity) prep->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Analyze by Stability-Indicating LC-MS Method sampling->analysis data Quantify Remaining This compound and Identify Degradants analysis->data report Report Stability Data and Determine Shelf-Life data->report

Caption: Experimental workflow for this compound stability testing.

Conclusion

While specific quantitative stability data for this compound is not extensively published, a robust stability and storage plan can be established based on the information available for non-deuterated Ketoconazole and general guidelines for deuterated compounds. Proper storage at low temperatures, protection from light, and the use of inert atmospheres for solutions are critical for maintaining the integrity of this compound. For rigorous applications, it is recommended that researchers perform in-house stability assessments under their specific experimental conditions.

References

The Isotopic Purity of Ketoconazole-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the critical importance of the isotopic purity of Ketoconazole-d8 and its applications in scientific research.

This compound, a deuterated analog of the broad-spectrum antifungal agent Ketoconazole, serves as an indispensable tool in modern drug discovery and development. Its primary utility lies in its application as an internal standard for mass spectrometry-based bioanalysis and as a probe for studying drug metabolism pathways, particularly those involving cytochrome P450 enzymes. The integrity of data generated using this compound is intrinsically linked to its isotopic purity. This technical guide provides a comprehensive overview of the significance of isotopic purity, methods for its determination, and the practical applications of this compound in research settings.

Understanding Isotopic Purity

In the context of deuterated compounds like this compound, "purity" is a multifaceted term encompassing both chemical and isotopic purity.

  • Chemical Purity: This refers to the absence of any chemical species other than the deuterated compound and its isotopologues. Commercially available this compound typically exhibits a chemical purity of ≥98%.[1][2]

  • Isotopic Purity: This is a more nuanced concept that describes the extent to which the intended hydrogen atoms have been replaced by deuterium. It is practically impossible to achieve 100% isotopic purity during synthesis. The final product is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a compound designated as d8, the bulk of the molecules will contain eight deuterium atoms, but there will also be populations with seven, six, or fewer deuterium atoms (d7, d6, etc.), as well as the unlabeled (d0) form.

The distribution of these isotopologues is critical. A high isotopic purity, meaning a very high percentage of the desired d8 isotopologue, is essential for minimizing interference and ensuring the accuracy of quantitative analyses.

The Importance of High Isotopic Purity

The isotopic purity of this compound is paramount for its primary applications:

  • Internal Standard in Mass Spectrometry: In quantitative bioanalysis, a deuterated internal standard is added to a sample at a known concentration. It co-elutes with the non-deuterated analyte and is used to correct for variations in sample preparation and instrument response. If the isotopic purity of the standard is low, the presence of the d0 isotopologue can artificially inflate the measured concentration of the analyte, leading to inaccurate results. A high isotopic enrichment ensures a distinct mass difference between the analyte and the internal standard, enabling precise quantification.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuteration at specific sites of a drug molecule can alter its metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. By using highly pure deuterated compounds, researchers can pinpoint metabolic "soft spots" and investigate the mechanisms of drug metabolism. The presence of significant amounts of lower-deuterated or non-deuterated isotopologues can confound the interpretation of these studies.

  • CYP3A4 and P-glycoprotein Inhibition Assays: Ketoconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and the drug efflux transporter P-glycoprotein (P-gp).[2] this compound is used in in vitro assays to study the inhibition of these key proteins. High isotopic purity is necessary to ensure that the observed inhibitory effects are attributable to the deuterated compound and not to any unlabeled ketoconazole present as an impurity.

Quantitative Data on this compound Purity

While a specific Certificate of Analysis for this compound with detailed isotopic distribution was not publicly available, data for a similar deuterated standard, Ketoconazole-d3, provides a representative example of isotopic purity specifications.

ParameterSpecificationSource
Chemical Purity≥98%Cayman Chemical
Deuterium Incorporation≥99% deuterated forms (d1-d3)Cayman Chemical
≤1% d0Cayman Chemical

It is standard practice for manufacturers of high-quality deuterated compounds to provide a Certificate of Analysis detailing both the chemical purity and the isotopic distribution of the product. Researchers should always consult this document before using a deuterated standard.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

Objective: To quantify the relative abundance of this compound and its lower-deuterated isotopologues.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • C18 analytical column

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase conditions.

  • LC-HRMS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to ensure separation from any potential impurities. A typical starting condition is 95% A, followed by a linear gradient to 95% B.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Scan Mode: Full scan from m/z 150-1000

      • Resolution: ≥ 60,000

      • Data Analysis: Extract the ion chromatograms for the protonated molecular ions of Ketoconazole-d0, d1, d2, d3, d4, d5, d6, d7, and d8. The theoretical m/z values are provided in the table below. Integrate the peak areas for each isotopologue.

  • Calculation of Isotopic Purity:

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d8).

IsotopologueTheoretical m/z [M+H]⁺
Ketoconazole-d0531.1519
Ketoconazole-d1532.1582
Ketoconazole-d2533.1645
Ketoconazole-d3534.1707
Ketoconazole-d4535.1770
Ketoconazole-d5536.1833
Ketoconazole-d6537.1895
Ketoconazole-d7538.1958
This compound539.2021
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ²H NMR spectroscopy are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

Objective: To confirm the sites of deuteration and estimate the isotopic enrichment at each labeled position.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

  • This compound sample

  • Non-deuterated solvent (e.g., Chloroform) for ²H NMR

  • Deuterated solvent (e.g., Chloroform-d) for ¹H NMR

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen NMR solvent.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction in the intensity of signals corresponding to the deuterated positions confirms the location of the deuterium labels.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • Signals will be observed at the chemical shifts corresponding to the deuterated positions.

    • The relative integrals of the signals in the ²H NMR spectrum can be used to assess the relative isotopic enrichment at different sites.

  • Quantitative Analysis: For a more precise quantification of isotopic enrichment at each site, comparison with a known internal standard and careful calibration are required.

Applications of this compound in Experimental Workflows

This compound is a critical reagent in studies of drug metabolism and transport. Below are example workflows for its use in inhibiting CYP3A4 and P-glycoprotein.

CYP3A4 Inhibition Assay

This workflow describes the use of this compound as a positive control inhibitor in an in vitro CYP3A4 inhibition assay.

CYP3A4_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Human Liver Microsomes (HLM) - Midazolam (CYP3A4 substrate) - this compound (Inhibitor) - NADPH regenerating system start->prepare_reagents pre_incubation Pre-incubate HLM with This compound or vehicle prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding Midazolam and NADPH system pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction with ice-cold acetonitrile incubation->stop_reaction analysis Analyze formation of 1'-hydroxymidazolam by LC-MS/MS stop_reaction->analysis calculate_ic50 Calculate IC50 value for This compound inhibition analysis->calculate_ic50 end End calculate_ic50->end

CYP3A4 Inhibition Assay Workflow
P-glycoprotein (P-gp) Inhibition Assay

This workflow illustrates the use of this compound to investigate the inhibition of P-gp-mediated drug efflux.

Pgp_Inhibition_Workflow start Start cell_culture Culture Caco-2 cells on transwell inserts to form a monolayer start->cell_culture pre_incubation Pre-incubate monolayer with This compound or vehicle cell_culture->pre_incubation add_substrate Add P-gp substrate (e.g., Digoxin) to either apical or basolateral side pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation sample_collection Collect samples from the receiver compartment at time points incubation->sample_collection analysis Quantify substrate concentration by LC-MS/MS sample_collection->analysis calculate_papp Calculate apparent permeability (Papp) and efflux ratio analysis->calculate_papp end End calculate_papp->end

P-glycoprotein Inhibition Assay Workflow

Signaling Pathways and Mechanisms of Action

Ketoconazole exerts its effects through interaction with key biological systems. The following diagrams illustrate the mechanism of P-glycoprotein-mediated drug efflux and the central role of CYP3A4 in drug metabolism.

P-glycoprotein (P-gp) Drug Efflux Pump

P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.

Pgp_Efflux_Mechanism cluster_membrane extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space drug_in Drug atp ATP pgp P-glycoprotein (P-gp) drug_out Drug pgp->drug_out Drug efflux adp ADP + Pi pgp->adp drug_in->pgp Binds to P-gp atp->pgp ATP hydrolysis

P-glycoprotein (P-gp) Drug Efflux Mechanism
CYP3A4-Mediated Drug Metabolism

CYP3A4 is a major phase I drug-metabolizing enzyme, primarily located in the liver and intestine. It is responsible for the oxidative metabolism of a vast number of drugs.

CYP3A4_Metabolism_Pathway drug Lipophilic Drug (e.g., Ketoconazole) cyp3a4 CYP3A4 Enzyme (in Liver/Intestine) drug->cyp3a4 Substrate Binding metabolite Oxidized Metabolite (More water-soluble) cyp3a4->metabolite Oxidation nadph NADPH nadph->cyp3a4 oxygen O₂ oxygen->cyp3a4 excretion Phase II Conjugation & Excretion metabolite->excretion

CYP3A4-Mediated Drug Metabolism Pathway

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of experimental data. A thorough understanding of its chemical and isotopic characteristics is essential for researchers in drug discovery and development. By employing rigorous analytical methods to verify isotopic purity and utilizing this well-characterized tool in carefully designed experiments, scientists can confidently investigate complex biological systems, leading to advancements in our understanding of drug metabolism and disposition.

References

An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and practical considerations of using deuterated internal standards in mass spectrometry. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields requiring highly accurate and precise quantitative analysis.

Core Principles of Deuterated Standards in Mass Spectrometry

Deuterated standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher molecular weight. This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, forming the basis of their utility in quantitative analysis.[2]

The primary role of a deuterated internal standard is to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any subsequent loss of analyte during extraction, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the standard to the same extent.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.[4]

Advantages and Considerations

The use of deuterated standards offers several key advantages in mass spectrometry-based quantification:

  • Improved Accuracy and Precision: By correcting for variability throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[5]

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as matrix effect. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for effective normalization.[6]

  • Enhanced Method Robustness: The use of a suitable internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

However, there are important considerations and potential drawbacks to be aware of:

  • Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to subtle differences in physicochemical properties, known as isotope effects. This can manifest as a slight shift in chromatographic retention time, where the deuterated compound often elutes slightly earlier than its non-deuterated counterpart.[3][7] This can be problematic if the analyte and standard elute into regions with different levels of matrix suppression.[6]

  • Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent or matrix, particularly if they are located at exchangeable positions like hydroxyl (-OH) or amine (-NH2) groups. This can compromise the integrity of the standard.

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, and they may not be commercially available for all analytes of interest.[8]

Data Presentation: Quantitative Insights into Isotope Effects

The following tables summarize quantitative data on the impact of deuteration on chromatographic retention and other properties.

Compound ClassAnalytical TechniqueObserved Isotope EffectQuantitative DataReference
PeptidesUltra-Performance Liquid Chromatography (UPLC)Deuterated peptides elute earlier.Median retention time shift of 3 seconds.[7]
PeptidesCapillary Zone Electrophoresis (CZE)Negligible isotopic shift in migration time.Median migration time shift of 0.1 seconds.[7]
Olanzapine (OLZ) and Des-methyl olanzapine (DES)Normal-Phase LC-MS/MSSeparation of deuterated and non-deuterated forms.Difference in calculated binding energy: OLZ vs OLZ-D3 = 0.12 kcal/mol; DES vs DES-D8 = 0.19 kcal/mol.[9]
HaloperidolNot specifiedDifferent extraction recoveries.35% difference in extraction recovery between haloperidol and deuterated haloperidol.[6]

Experimental Protocols

General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

This protocol outlines the typical steps involved in a quantitative LC-MS/MS analysis using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Analyte Extraction (e.g., SPE, LLE) Spike->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate Inject Inject Sample into LC-MS/MS System Evaporate->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Ionization (e.g., ESI, APCI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Raw Data Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Example Synthesis Protocol: Deuterated Vitamin D Metabolites

The following is a summarized protocol for the synthesis of deuterated vitamin D metabolites, adapted from Nakagawa et al.[10] This demonstrates a convergent synthesis strategy.

  • Synthesis of Deuterated A-Ring Precursors: Synthesize enyne-type deuterium-labeled A-ring precursors incorporating three deuterium atoms.

  • Coupling Reaction: Perform a palladium-catalyzed coupling reaction of the deuterated A-ring precursors with bromoolefins representing the CD-ring of the vitamin D molecule.

  • Purification: Purify the resulting deuterated vitamin D metabolites using appropriate chromatographic techniques.

  • Characterization: Confirm the structure and isotopic enrichment of the final products using NMR and mass spectrometry.

Visualization of Key Concepts and Workflows

Logical Relationship of Deuterated Standards in Quantitative Analysis

This diagram illustrates the fundamental principle of how deuterated standards correct for variability in mass spectrometry.

G Analyte Analyte Variability Analytical Variability (Extraction Loss, Ion Suppression) Analyte->Variability IS Deuterated IS IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of a deuterated internal standard in mitigating analytical variability.

Metabolic Flux Analysis Workflow using Deuterated Tracers

Deuterated compounds are valuable tracers in metabolic flux analysis to elucidate the dynamics of metabolic pathways.

G cluster_experiment Isotope Labeling Experiment cluster_analysis MS Analysis cluster_modeling Computational Modeling Tracer Introduce Deuterated Tracer (e.g., D-glucose) Culture Cell Culture or In Vivo Model Tracer->Culture Quench Quench Metabolism Culture->Quench Extract Metabolite Extraction Quench->Extract MS Mass Spectrometry Analysis (LC-MS or GC-MS) Extract->MS Metabolite Extract MDV Determine Mass Isotopomer Distributions (MDVs) MS->MDV Fit Fit MDV data to Model MDV->Fit Model Metabolic Network Model Model->Fit Flux Calculate Metabolic Fluxes Fit->Flux

Caption: Workflow for metabolic flux analysis using deuterated tracers.

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry for achieving high-quality quantitative data. Their ability to mimic the behavior of the target analyte provides a robust means of correcting for experimental variability and matrix effects. While considerations such as potential isotope effects and the cost of synthesis are important, the benefits of improved accuracy, precision, and method reliability make them the gold standard for a wide range of applications in research, clinical diagnostics, and drug development. A thorough understanding of their properties and correct implementation are crucial for generating reliable and defensible scientific data.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketoconazole is a broad-spectrum synthetic imidazole antifungal agent introduced in 1981.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Beyond its antifungal properties, ketoconazole is a potent inhibitor of mammalian cytochrome P450 3A4 (CYP3A4), making it a critical tool in clinical pharmacology for studying drug-drug interactions (DDIs).[4][5][6] Its use as a systemic antifungal agent is now limited due to the risk of hepatotoxicity and its extensive DDI profile.[7][8] This guide provides an in-depth overview of the pharmacokinetics and metabolism of ketoconazole, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of ketoconazole is characterized by variable absorption, extensive protein binding, widespread distribution, and complex, saturable metabolism.

Absorption

Ketoconazole is a weak dibasic agent, and its absorption is highly dependent on an acidic gastric environment for dissolution.[1][7] Co-administration with agents that increase gastric pH, such as antacids or proton pump inhibitors, can significantly reduce its absorption.[9] While food intake can delay the time to maximum concentration (Tmax) and may increase Cmax, its effect on the total exposure (AUC) is inconsistent.[1] The pharmacokinetics of ketoconazole exhibit non-linearity; the increase in AUC is more than proportional to the dose, suggesting that presystemic elimination and hepatic metabolism become saturated at higher doses.[10][11]

Table 1: Pharmacokinetic Parameters of Oral Ketoconazole in Healthy Fasting Adults

Parameter 200 mg Tablet 200 mg Suspension 200 mg Solution Source(s)
Cmax (μg/mL) 4.2 5.0 6.2 [10][12][13]
Tmax (h) 1.7 1.2 1.0 [10][12][13]
Bioavailability ~81% (relative to solution) ~89% (relative to solution) - [10][11]

| Absolute Bioavailability | ~76% | - | - |[1] |

Distribution

Following absorption, ketoconazole is extensively bound to plasma proteins, which limits the amount of free, active drug.[1][4] It distributes into various tissues, but penetration into the central nervous system is minimal.[1][9]

Table 2: Distribution Characteristics of Ketoconazole

Parameter Value Notes Source(s)
Protein Binding ~99% 84% to albumin, 15% to erythrocytes. Only 1% is free drug. [1][4][9]
Volume of Distribution (Vd) 0.36 L/kg or ~25.4 L Another study reported ~88 L after a solution dose. [1][10][11]

| Tissue Penetration | Effective concentrations in skin, tendons, saliva. | Minimal penetration into CNS, bone, and seminal fluid. |[1][9] |

Metabolism

Ketoconazole is subject to extensive hepatic metabolism, with over 95% of the drug being eliminated via this route.[1] The primary enzyme responsible for its biotransformation is CYP3A4.[1][4][7] The metabolism is complex, involving multiple pathways and resulting in a large number of inactive metabolites.[4][9] Ketoconazole is also known to inhibit its own metabolism, leading to a dose-dependent half-life that increases with long-term treatment.[9]

Excretion

The elimination of ketoconazole from plasma is biphasic.[1][4] The majority of the drug and its metabolites are excreted through the bile into the intestinal tract and eliminated in the feces.[4][9] Renal excretion of the unchanged drug is minimal.

Table 3: Elimination and Clearance Parameters of Ketoconazole

Parameter Value Notes Source(s)
Elimination Half-Life (t½) Biphasic: ~2 h (initial phase), ~8 h (terminal phase) Dose-dependent and increases with duration of therapy. [1][4][7]
Clearance (CL/F) ~245 mL/min (200 mg) to ~80 mL/min (800 mg) Clearance decreases as the dose increases, indicating saturation. [10][12]
Primary Route of Excretion Biliary / Fecal The major route of excretion is via bile. [4][9]

| Excreted Unchanged in Urine | 2-4% | About 13% of the total dose is excreted in urine as drug and metabolites. |[1][4] |

Metabolism In-Depth

The metabolism of ketoconazole is intricate, primarily occurring in the liver and mediated by CYP450 enzymes. Understanding these pathways is crucial for predicting DDIs and potential toxicity.

Major Metabolic Pathways

The biotransformation of ketoconazole involves several key reactions. The major identified metabolic pathways are the oxidation and degradation of the imidazole and piperazine rings, oxidative O-dealkylation, and aromatic hydroxylation.[4][7] N-deacetylation is also a significant pathway, producing the primary metabolite N-deacetyl ketoconazole (DAK).[1][7]

Ketoconazole_Metabolism cluster_metabolites Metabolites KTZ Ketoconazole Oxidation Oxidation & Degradation KTZ->Oxidation CYP3A4 O_Dealk Oxidative O-dealkylation KTZ->O_Dealk CYP3A4 Aro_Hydrox Aromatic Hydroxylation KTZ->Aro_Hydrox CYP3A4 N_Deace N-deacetylation KTZ->N_Deace AADAC M2 M2 (Oxidized Imidazole) Oxidation->M2 Other_Ox Other Oxidative Metabolites O_Dealk->Other_Ox M8 M8 (Aromatic Hydroxylation) Aro_Hydrox->M8 DAK DAK (N-deacetyl-ketoconazole) N_Deace->DAK Toxic_Aldehyde Potentially Toxic Dialdehyde DAK->Toxic_Aldehyde FMO

Caption: Major metabolic pathways of ketoconazole.

Key Metabolites and Bioactivation

While most metabolites of ketoconazole are inactive, some are of clinical interest.[9]

  • M2 : Considered a major metabolite, resulting from the oxidation of the imidazole moiety.[1]

  • N-deacetyl ketoconazole (DAK) : A primary metabolite formed via N-deacetylation.[1][7] DAK is believed to be further metabolized by flavin-containing monooxygenase (FMO) into a potentially toxic dialdehyde, which has been implicated in the hepatotoxicity associated with ketoconazole.[5][7]

  • Reactive Iminium Ion : The oxidation of the piperazine ring can form a reactive iminium ion, a biotransformation that may contribute to bioactivation and toxicity.[2][14]

Role of Cytochrome P450 Enzymes

Ketoconazole is a potent, reversible inhibitor of CYP3A4.[4][15] This inhibition is the primary mechanism behind its numerous drug-drug interactions.[6][16] By inhibiting CYP3A4, ketoconazole can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to toxicity.[6] The inhibitory effect is so pronounced that ketoconazole is used as a reference or "index" inhibitor in clinical DDI studies to assess the potential of new chemical entities to be metabolized by CYP3A4.[17] The inhibition mechanism can be complex, described as both competitive and non-competitive.[15][18]

Experimental Methodologies

The study of ketoconazole's pharmacokinetics and metabolism employs a range of in vivo and in vitro techniques, coupled with advanced bioanalytical methods.

In Vivo Pharmacokinetic Analysis

In vivo studies in humans and animal models are essential for determining the complete pharmacokinetic profile.

Typical Protocol for a Human Pharmacokinetic Study:

  • Study Design: A crossover design is often used with healthy volunteers to minimize inter-individual variability.[10][11]

  • Dosing: Subjects receive a single oral dose of ketoconazole (e.g., 200 mg tablet or solution) after an overnight fast.[10][11]

  • Blood Sampling: Serial blood samples are collected from a peripheral vein into heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[10][11]

  • Plasma Preparation: Samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate plasma, which is then stored at -20°C or lower until analysis.[17]

  • Bioanalysis: Plasma concentrations of ketoconazole are quantified using a validated LC-MS/MS method.[19]

  • Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental analysis.[20]

InVivo_Workflow start Subject Enrollment (e.g., Healthy Volunteers) dosing Oral Administration of Ketoconazole start->dosing sampling Serial Blood Sampling (0-48 hours) dosing->sampling processing Sample Processing: Centrifugation sampling->processing separation Plasma Separation & Storage (-20°C) processing->separation analysis Bioanalysis (LC-MS/MS) separation->analysis modeling Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->modeling end PK Profile Determined modeling->end

Caption: A typical workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Assays

In vitro systems, particularly human liver microsomes (HLMs), are used to investigate metabolic pathways and enzyme kinetics, such as CYP3A4 inhibition.

Typical Protocol for HLM Incubation:

  • Reagent Preparation: Prepare an incubation mixture containing pooled HLMs (e.g., 5 mg/mL), ketoconazole (or another substrate), and phosphate buffer (PBS) in a microcentrifuge tube.[17]

  • Pre-incubation: The mixture is pre-incubated for approximately 5 minutes at 37°C to reach thermal equilibrium.[17]

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).[17]

  • Incubation: The reaction proceeds at 37°C for a specified time (e.g., 60 minutes). For inhibition studies, a known inhibitor like ketoconazole is included in the mixture at various concentrations.[17]

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, typically ice-cold acetonitrile, which also serves to precipitate proteins.[17]

  • Sample Cleanup: The mixture is centrifuged at high speed (e.g., 14,000 g for 10 minutes) to pellet the precipitated proteins.[17]

  • Analysis: An aliquot of the supernatant is transferred for analysis by LC-MS/MS to identify and quantify metabolites or the remaining substrate.[17]

InVitro_Workflow start Prepare Incubation Mixture (HLMs, Substrate, Buffer) pre_incubate Pre-incubate at 37°C (5 min) start->pre_incubate initiate Initiate Reaction with NADPH-regenerating System pre_incubate->initiate incubate Incubate at 37°C (e.g., 60 min) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge (14,000 g) to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Metabolite Profile or Enzyme Kinetics (IC50, Ki) analyze->end

Caption: Workflow for an in vitro metabolism assay using HLMs.

Bioanalytical Techniques

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the quantification of ketoconazole and its metabolites in biological matrices.[19]

Key Aspects of a Validated UPLC-MS/MS Method:

  • Sample Preparation: A one-step liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction is used to isolate the analyte and internal standard from the plasma matrix.[19][21]

  • Chromatographic Separation: Rapid separation is achieved on a reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm) with a gradient mobile phase, allowing for run times as short as 1.5-2.5 minutes.[19][22]

  • Mass Spectrometric Detection: Detection is performed on a tandem mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM), using specific precursor-to-product ion transitions (e.g., m/z 531.2 → 489.3 for ketoconazole).[19]

  • Validation: The method is validated for linearity, accuracy, precision, recovery, and matrix effects over a specified concentration range (e.g., 5-15,000 ng/mL).[19]

Conclusion

Ketoconazole possesses a complex pharmacokinetic and metabolic profile defined by pH-dependent absorption, extensive protein binding, and saturable, CYP3A4-mediated hepatic metabolism. Its role as a potent CYP3A4 inhibitor has made it an invaluable research tool for characterizing drug-drug interactions, despite limiting its systemic therapeutic use. A thorough understanding of its disposition, metabolic pathways, and the experimental methods used for its study is essential for drug development professionals engaged in preclinical and clinical pharmacology.

References

An In-Depth Technical Guide to Ketoconazole-d8 for CYP3A4 Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Ketoconazole-d8 as a tool for investigating the inhibition of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document details the mechanism of action, experimental protocols, and relevant data for researchers in pharmacology and drug development.

Introduction to CYP3A4 and the Role of Ketoconazole

Cytochrome P450 3A4 is a pivotal enzyme, primarily found in the liver and intestine, responsible for the metabolism of a vast array of xenobiotics, including an estimated 50% of all clinically used drugs.[1] Its broad substrate specificity makes it a key player in drug-drug interactions (DDIs). Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Therefore, understanding the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a regulatory requirement and a critical step in drug development.

Ketoconazole, a broad-spectrum antifungal agent, is a potent and well-characterized inhibitor of CYP3A4.[2][3] It is frequently used as a reference inhibitor in in vitro and in vivo studies to assess the DDI potential of investigational drugs.[2]

The Rationale for Using this compound

This compound is a deuterated analog of ketoconazole. In drug metabolism research, deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium—is a common strategy to alter the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.

While specific data on the metabolic stability of this compound is not extensively published, the primary rationale for its use in research, particularly as an internal standard in analytical methods, is its distinct mass. For inhibition studies, using a deuterated version like this compound can offer the advantage of reduced metabolism during the course of an in vitro experiment. This ensures a more stable concentration of the inhibitor, leading to more accurate and reproducible determinations of inhibitory constants such as IC50 and Ki.

Mechanism of CYP3A4 Inhibition by Ketoconazole

Ketoconazole inhibits CYP3A4 through a complex mechanism that involves both direct interaction with the enzyme's active site and modulation of its expression.

3.1. Direct Inhibition of CYP3A4 Activity:

Ketoconazole is known to be a potent reversible inhibitor of CYP3A4.[4] Its inhibitory action is primarily attributed to the coordination of the nitrogen atom in its imidazole ring to the heme iron atom within the active site of the CYP3A4 enzyme.[5] This interaction prevents the binding and subsequent metabolism of other substrates. Studies have characterized the inhibition as a mixed-type, involving both competitive and non-competitive components, with the non-competitive aspect being dominant.[6] This suggests that ketoconazole can bind to both the free enzyme and the enzyme-substrate complex.

3.2. Regulation of CYP3A4 Expression via Nuclear Receptors:

Beyond direct enzyme inhibition, ketoconazole also influences the expression of the CYP3A4 gene. It has been shown to inhibit the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4.[7][8] Ketoconazole can disrupt the interaction of PXR with its coactivators, thereby downregulating the expression of CYP3A4.[7]

Below is a diagram illustrating the PXR-mediated regulation of CYP3A4 and the inhibitory effect of ketoconazole.

PXR-Mediated Regulation of CYP3A4 and Ketoconazole Inhibition cluster_extra Extracellular Space cluster_intra Hepatocyte cluster_cyto Cytoplasm cluster_nuc Nucleus Xenobiotic Xenobiotic PXR PXR Xenobiotic->PXR Activation Ketoconazole Ketoconazole PXR_RXR_active PXR-RXR (Active) Ketoconazole->PXR_RXR_active Inhibits Coactivator Recruitment CYP3A4_Protein CYP3A4 Enzyme (Endoplasmic Reticulum) Ketoconazole->CYP3A4_Protein Direct Inhibition PXR_RXR_inactive PXR-RXR (Inactive) RXR RXR PXR_RXR_inactive->PXR_RXR_active Ligand Binding CYP3A4_Gene CYP3A4 Gene PXR_RXR_active->CYP3A4_Gene Binds to Promoter Coactivators Coactivators Coactivators->PXR_RXR_active Recruitment mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription mRNA->CYP3A4_Protein Translation

Caption: PXR signaling pathway and points of inhibition by Ketoconazole.

Quantitative Data for CYP3A4 Inhibition by Ketoconazole

Table 1: IC50 Values for Ketoconazole Inhibition of CYP3A4

InhibitorSubstrateSystemIC50 (µM)Reference
Racemic KetoconazoleCyclophosphamideHuman Liver Microsomes0.618[5]
Racemic KetoconazoleTestosteroneHuman Liver MicrosomesNot Reported[9]
(+)-KetoconazoleTestosteroneHuman Liver Microsomes1.69[9]
(-)-KetoconazoleTestosteroneHuman Liver Microsomes0.90[9]
Racemic KetoconazoleMidazolamHuman Liver MicrosomesNot Reported[9]
(+)-KetoconazoleMidazolamHuman Liver Microsomes1.46[9]
(-)-KetoconazoleMidazolamHuman Liver Microsomes1.04[9]

Table 2: Ki Values for Ketoconazole Inhibition of CYP3A4

InhibitorSubstrateInhibition TypeSystemKi (µM)Reference
Racemic KetoconazoleCyclophosphamideNon-competitiveHuman Liver Microsomes0.0612 - 0.1890[5]
Racemic KetoconazoleTestosteroneMixedHuman Liver Microsomes0.27[9]
(+)-KetoconazoleTestosteroneMixedHuman Liver Microsomes0.92[9]
(-)-KetoconazoleTestosteroneMixedHuman Liver Microsomes0.17[9]
Racemic KetoconazoleMidazolamMixedHuman Liver Microsomes2.28[9]
(+)-KetoconazoleMidazolamMixedHuman Liver Microsomes2.52[9]
(-)-KetoconazoleMidazolamMixedHuman Liver Microsomes1.51[9]
Racemic KetoconazoleTriazolamCompetitiveIn vivo (human)~2.25 (1.2 µg/mL)[10]
Racemic KetoconazoleMidazolamNon-competitivecDNA-expressed CYP3A40.0267[11]
Racemic KetoconazoleMultipleMixedHuman Liver Microsomes0.011 - 0.045

Note: The in vivo Ki for triazolam was converted from µg/mL to µM assuming a molecular weight of 531.4 g/mol for ketoconazole.

The data indicate that the (-)-enantiomer of ketoconazole is generally a more potent inhibitor of CYP3A4 than the (+)-enantiomer.[9] The variability in reported values underscores the importance of determining these parameters under consistent experimental conditions.

Experimental Protocols

To assess the inhibitory potential of this compound on CYP3A4, standardized in vitro assays are employed. The following protocols describe the determination of IC50 and Ki values using human liver microsomes (HLMs), which contain a full complement of drug-metabolizing enzymes.

5.1. Determination of IC50 for CYP3A4 Inhibition

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the CYP3A4 probe substrate.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLMs on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM suspension, and a range of concentrations of this compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the CYP3A4 probe substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate.

    • Quantify the metabolite concentration using a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Below is a diagram of the experimental workflow for determining the IC50 of a CYP3A4 inhibitor.

Experimental Workflow for CYP3A4 IC50 Determination cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_term 3. Termination & Processing cluster_analysis 4. Analysis A Prepare Stock Solutions (Inhibitor, Substrate) D Combine Buffer, HLMs, and Inhibitor Concentrations A->D B Prepare NADPH Regenerating System G Add NADPH to Initiate Reaction B->G C Thaw Human Liver Microsomes (HLMs) C->D E Pre-incubate at 37°C D->E F Add Substrate E->F F->G H Incubate at 37°C G->H I Quench Reaction (e.g., Acetonitrile) H->I J Centrifuge to Pellet Protein I->J K Collect Supernatant J->K L LC-MS/MS Analysis of Metabolite Formation K->L M Calculate % Inhibition L->M N Plot % Inhibition vs. [Inhibitor] M->N O Determine IC50 via Non-linear Regression N->O

Caption: Workflow for determining the IC50 of a CYP3A4 inhibitor.

5.2. Determination of the Inhibition Constant (Ki)

The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of the inhibitor's potency than the IC50. Determining the Ki also allows for the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, mixed).

Procedure:

The procedure is similar to the IC50 determination, with the key difference being that multiple substrate concentrations are used at each inhibitor concentration.

  • Follow steps 1-4 of the IC50 determination protocol.

  • In the incubation step, for each concentration of this compound (including a zero-inhibitor control), perform the reaction with a range of substrate concentrations (typically spanning from 0.5 to 5 times the Km of the substrate for CYP3A4).

  • Analyze the rate of metabolite formation for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the type of inhibition.

    • Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (competitive, non-competitive, uncompetitive, or mixed) to determine the Ki value.

Conclusion

This compound serves as a valuable tool for researchers studying CYP3A4 inhibition. Its deuteration offers potential advantages in terms of metabolic stability, leading to more reliable in vitro data. While specific inhibitory potency data for the deuterated form is not widely published, the extensive knowledge of non-deuterated ketoconazole's mechanism and inhibitory constants provides a strong foundation for its use. The detailed experimental protocols provided in this guide will enable researchers to accurately determine the IC50 and Ki values of this compound and other potential inhibitors, thereby contributing to a better understanding of drug metabolism and the prediction of drug-drug interactions.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ketoconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal drug ketoconazole in human plasma. The method utilizes ketoconazole-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies of ketoconazole.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Due to its potential for drug-drug interactions and dose-dependent side effects, the therapeutic drug monitoring of ketoconazole is crucial for optimizing patient outcomes. LC-MS/MS has become the preferred analytical technique for the bioanalysis of drugs in complex biological matrices due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the reliable quantification of ketoconazole in human plasma for research and drug development professionals.

Experimental
Materials and Reagents
  • Ketoconazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18, 50 x 2.1 mm, 1.8 µm

Sample Preparation

A protein precipitation method was employed for the extraction of ketoconazole and this compound from human plasma.

  • Allow all solutions and samples to reach room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

Results

The LC-MS/MS method demonstrated excellent performance for the quantification of ketoconazole in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Quantitative Data Summary
ParameterKetoconazoleThis compound
Precursor Ion (m/z) 531.2539.2
Product Ion (m/z) 489.2497.2
Dwell Time (ms) 100100
Collision Energy (eV) 3535
Declustering Potential (V) 8080

Table 1: Optimized MRM transitions and mass spectrometer parameters for ketoconazole and this compound.

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ (1.0) 0.9898.08.5
QC Low (3.0) 2.9197.06.2
QC Mid (50) 51.5103.04.8
QC High (200) 195.897.93.5

Table 2: Summary of calibration curve and quality control sample performance.

Experimental Workflow

G plasma 1. Plasma Sample Aliquoting is_add 2. Internal Standard Spiking (this compound) plasma->is_add precip 3. Protein Precipitation (Acetonitrile) is_add->precip vortex1 4. Vortexing precip->vortex1 centrifuge 5. Centrifugation vortex1->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant injection 7. Injection into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of ketoconazole.

Fragmentation Pathway

G cluster_ketoconazole Ketoconazole Fragmentation cluster_is This compound Fragmentation parent_keto Ketoconazole Precursor Ion [M+H]+ m/z 531.2 fragment_keto Product Ion m/z 489.2 parent_keto->fragment_keto Loss of C2H2O parent_is This compound Precursor Ion [M+H]+ m/z 539.2 fragment_is Product Ion m/z 497.2 parent_is->fragment_is Loss of C2H2O

Caption: Proposed fragmentation pathway for ketoconazole and its deuterated internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of ketoconazole in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies in a research or clinical setting. The method meets the typical requirements for bioanalytical method validation in terms of accuracy, precision, and linearity.

Detailed Protocol: LC-MS/MS Quantification of Ketoconazole

Scope

This protocol details the procedure for the quantitative determination of ketoconazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Materials and Equipment
2.1. Chemicals and Reagents
  • Ketoconazole reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

2.2. Equipment
  • Analytical balance

  • Volumetric flasks

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (as specified in the application note)

Preparation of Solutions
3.1. Stock Solutions (1 mg/mL)
  • Ketoconazole Stock: Accurately weigh approximately 10 mg of ketoconazole and dissolve in 10 mL of methanol.

  • This compound Stock: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

3.2. Working Solutions
  • Calibration Standards: Prepare a series of working solutions by serial dilution of the ketoconazole stock solution with methanol to achieve the desired concentration range (e.g., 10 ng/mL to 2500 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Add 100 µL of the appropriate matrix (blank plasma for calibration curve, pooled plasma for QCs, or individual sample plasma) to each tube.

  • For the calibration curve, spike 10 µL of the appropriate ketoconazole working solution into the blank plasma. For all other samples, add 10 µL of methanol.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix sample.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate for analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Set up the LC-MS/MS system according to the parameters outlined in the "Liquid Chromatography Conditions" and "Mass Spectrometry Conditions" sections of the application note. Create a sequence table with the sample information and run the analysis.

Data Analysis
  • Integrate the chromatographic peaks for ketoconazole and this compound using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is recommended.

  • Determine the concentration of ketoconazole in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Application Notes and Protocols: Use of Ketoconazole-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ketoconazole-d8 as an internal standard in pharmacokinetic (PK) studies, particularly in the context of drug-drug interaction (DDI) studies involving the inhibition of Cytochrome P450 3A4 (CYP3A4).

Introduction

Ketoconazole, a potent inhibitor of the major drug-metabolizing enzyme CYP3A4, is frequently utilized in clinical and preclinical studies to investigate the metabolic pathways of new chemical entities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for variability in these processes and leading to highly accurate and precise quantification of the analyte.

This document outlines the application of this compound in a typical DDI study, provides detailed experimental protocols, and presents relevant data for researchers in drug metabolism and pharmacokinetics (DMPK).

Key Applications of this compound

  • Internal Standard in Bioanalytical Methods: this compound serves as an ideal internal standard for the accurate quantification of ketoconazole in biological matrices such as plasma and serum.

  • Drug-Drug Interaction Studies: In studies where unlabeled ketoconazole is used as a CYP3A4 inhibitor, this compound is employed as the internal standard for the LC-MS/MS analysis of the substrate drug, ensuring reliable data on the impact of CYP3A4 inhibition on the substrate's pharmacokinetics.

  • Pharmacokinetic Characterization: While less common, co-administration of a tracer dose of this compound with an oral dose of unlabeled ketoconazole can be used in specialized pharmacokinetic studies to investigate absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Protocol 1: In Vivo Drug-Drug Interaction Study - Inhibition of Midazolam Metabolism by Ketoconazole

This protocol describes a preclinical study in rats to assess the effect of ketoconazole on the pharmacokinetics of midazolam, a known CYP3A4 substrate. This compound is used as the internal standard for the quantification of midazolam.

1. Animal Studies

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group 1 (Control): Intragastric administration of midazolam (15 mg/kg).

    • Group 2 (Treatment): Intraperitoneal administration of ketoconazole (15 mg/kg total dose), followed by intragastric administration of midazolam (15 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-midazolam administration into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Analysis

A validated LC-MS/MS method is used for the quantification of midazolam. This compound serves as the internal standard.

Protocol 2: Bioanalytical Method for Quantification of Ketoconazole using this compound

This protocol details a robust LC-MS/MS method for the determination of ketoconazole in human plasma, utilizing this compound as the internal standard.

1. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ketoconazole stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions

Refer to Table 1 for detailed LC-MS/MS parameters.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Ketoconazole and this compound
ParameterSetting
LC System UPLC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition Ketoconazolem/z 531.2 → 489.3[1][2]
MRM Transition this compoundm/z 539.2 → 497.3 (Note: Exact transition may vary based on the position of the deuterium labels)
Collision EnergyOptimized for each transition
Dwell Time100 ms
Table 2: Pharmacokinetic Parameters of Ketoconazole in Healthy Volunteers after a Single Oral Dose

This table summarizes pharmacokinetic data from various studies. It is important to note that these values can vary based on the study population, formulation, and analytical methods used.

Dose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
2004.2 ± 1.51.720.77.9[3]
4009.08 ± 3.962.3362.34 ± 31.034.24[4]
80017.21 ± 7.352.17121.56 ± 71.524.00[4]

Data are presented as mean ± standard deviation where available.

Table 3: Effect of Ketoconazole on the Pharmacokinetics of Cyclosporine

This table demonstrates the significant impact of ketoconazole as a CYP3A4 inhibitor on the pharmacokinetics of cyclosporine, a CYP3A4 substrate.[5]

ParameterCyclosporine AloneCyclosporine + Ketoconazole
Intravenous Administration
Clearance (L/kg/hr)0.32 ± 0.090.18 ± 0.05
Oral Administration
Oral Bioavailability (%)22.4 ± 4.856.4 ± 11.7

Data are presented as mean ± standard deviation.

Mandatory Visualizations

G cluster_0 In Vivo DDI Study Workflow Dosing Dosing (Midazolam +/- Ketoconazole) Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) + this compound (IS) Plasma->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Analysis (Pharmacokinetic Parameters) LCMS->Data

Caption: Experimental workflow for a drug-drug interaction study.

G cluster_1 Mechanism of CYP3A4 Inhibition by Ketoconazole Ketoconazole Ketoconazole Inhibition Inhibition Ketoconazole->Inhibition CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite Blocked Substrate CYP3A4 Substrate (e.g., Midazolam) Metabolism Metabolism Substrate->Metabolism Inhibition->CYP3A4 Binds to heme iron Metabolism->CYP3A4

Caption: Ketoconazole inhibits CYP3A4-mediated drug metabolism.

Conclusion

This compound is an indispensable tool in modern pharmacokinetic research. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data, which is critical for making informed decisions in drug development. The protocols and data presented here provide a framework for researchers to design and execute robust pharmacokinetic and drug-drug interaction studies.

References

Application Note: Chromatographic Separation of Ketoconazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the chromatographic separation of the antifungal drug ketoconazole from its major metabolites. The protocols described herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for their sensitivity and selectivity in complex biological matrices. This application note includes sample preparation procedures, detailed chromatographic conditions, and a summary of the metabolic pathways of ketoconazole. Quantitative data from various studies have been consolidated to facilitate comparison.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] The major metabolic pathways include oxidation and degradation of the imidazole and piperazine rings, oxidative O-dealkylation, and aromatic hydroxylation.[4] One of the primary metabolites is N-deacetyl ketoconazole (DAK).[4] Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This note details established chromatographic methods for the effective separation and quantification of ketoconazole and its key metabolites.

Metabolic Pathway of Ketoconazole

Ketoconazole undergoes extensive biotransformation in the body. The primary metabolic routes are aimed at increasing its water solubility to facilitate excretion. The key metabolic reactions are summarized in the diagram below.

Ketoconazole_Metabolism KET Ketoconazole DAK N-deacetyl ketoconazole (DAK) KET->DAK N-deacetylation (Arylacetamide deacetylase) Oxidation Oxidation Products (Imidazole/Piperazine Ring) KET->Oxidation Oxidation (CYP3A4) Hydroxylation Aromatic Hydroxylation Products KET->Hydroxylation Aromatic Hydroxylation (CYP3A4) ODealkylation O-dealkylation Products KET->ODealkylation O-dealkylation (CYP3A4) Dialdehyde Toxic Dialdehyde DAK->Dialdehyde Metabolism (Flavin-containing monooxygenase) UPLC_Workflow Sample Prepared Sample UPLC ACQUITY UPLC HSS T3 Column Sample->UPLC Injection Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) UPLC->Gradient Separation MS Q-Exactive Plus MS (Full MS/dd-MS2) Gradient->MS Ionization & Detection Analysis Data Analysis (Metabolite Identification) MS->Analysis Data Acquisition

References

Application Note: High-Throughput Quantification of Ketoconazole and Ketoconazole-d8 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the antifungal drug Ketoconazole and its deuterated internal standard, Ketoconazole-d8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is rapid, sensitive, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This document outlines the necessary mass spectrometry parameters, sample preparation procedures, and liquid chromatography conditions.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Accurate and reliable quantification of Ketoconazole in biological matrices is crucial for understanding its pharmacokinetics and for clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note details a robust LC-MS/MS method for the simultaneous determination of Ketoconazole and this compound.

Experimental

Sample Preparation

A common and effective method for extracting Ketoconazole from plasma is liquid-liquid extraction (LLE).

Protocol for Liquid-Liquid Extraction:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of ethyl acetate as the extraction solvent.[1][2]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is typically achieved using a C18 reversed-phase column.

ParameterRecommended Condition
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.45 mL/min[1]
Injection Volume 5 µL
Column Temperature 40°C
Gradient A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the analytes. The specific gradient profile should be optimized based on the LC system and column dimensions.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Table 1: Mass Spectrometry Parameters for Ketoconazole

ParameterValueReference
Precursor Ion (Q1) m/z 531.2[1][2]
Product Ion (Q3) m/z (Quantifier) 489.3[1][2]
Product Ion (Q3) m/z (Qualifier) 82.1
Collision Energy (for 489.3) 25-35 eV (instrument dependent)
Collision Energy (for 82.1) 40-50 eV (instrument dependent)
Declustering Potential (DP) 80-120 V (instrument dependent)
Entrance Potential (EP) 10 V
Collision Cell Exit Potential (CXP) 10-15 V (instrument dependent)

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

ParameterRecommended Value (Requires Optimization)
Precursor Ion (Q1) m/z 539.2 (Predicted)
Product Ion (Q3) m/z (Quantifier) 497.3 (Predicted)
Product Ion (Q3) m/z (Qualifier) To be determined experimentally
Collision Energy To be optimized
Declustering Potential (DP) To be optimized
Entrance Potential (EP) To be optimized
Collision Cell Exit Potential (CXP) To be optimized

Note: Specific MRM transitions and optimized MS parameters for this compound were not explicitly found in the surveyed literature. The precursor ion is predicted based on the addition of 8 daltons to the molecular weight of Ketoconazole. The product ions are likely to show a similar mass shift. It is crucial to experimentally determine the optimal product ions and collision energies for this compound by infusing a standard solution into the mass spectrometer and performing a product ion scan and subsequent optimization of the collision energy for the most abundant and stable fragments.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc UPLC Separation (C18 Column) recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate

Caption: LC-MS/MS workflow for Ketoconazole analysis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for the quantification of Ketoconazole using an internal standard.

logical_relationship ketoconazole Ketoconazole (Analyte) lc_ms_response LC-MS/MS Response ketoconazole->lc_ms_response ketoconazole_d8 This compound (Internal Standard) ketoconazole_d8->lc_ms_response response_ratio Response Ratio (Analyte / IS) lc_ms_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve Correlates with concentration Ketoconazole Concentration calibration_curve->concentration Determines

Caption: Quantitative analysis logical flow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Ketoconazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The provided parameters and protocols can be readily implemented in a research laboratory setting for various applications requiring the measurement of Ketoconazole concentrations. It is recommended that users verify the optimal mass spectrometry parameters for this compound on their specific instrument platform.

References

Application of Ketoconazole-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the clinical outcomes of pharmacotherapy by maintaining plasma drug concentrations within a target therapeutic range. For antifungal agents like ketoconazole, TDM is essential due to significant inter-individual pharmacokinetic variability and the potential for drug-drug interactions. Ketoconazole, an imidazole antifungal agent, is used in the treatment of various fungal infections. Monitoring its systemic concentration helps in maximizing efficacy while minimizing dose-related toxicity. The use of a stable isotope-labeled internal standard, such as Ketoconazole-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of ketoconazole in biological matrices. The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high precision and accuracy of the analytical method.

Principle of the Method

The quantitative analysis of ketoconazole in plasma is performed using a validated LC-MS/MS method. Patient-derived plasma samples, fortified with this compound as the internal standard (IS), are subjected to a sample preparation procedure, typically liquid-liquid extraction, to isolate the analyte and the IS from endogenous interferences. The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for chromatographic separation. The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The concentrations of ketoconazole are determined by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both ketoconazole and this compound. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and to quantify the ketoconazole concentration in the unknown samples.

Experimental Protocols

Materials and Reagents
  • Ketoconazole analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Ethyl acetate or Diethyl ether (HPLC grade)

  • Sodium hydroxide solution (1 M)

Instrumentation
  • HPLC or UHPLC system

  • Tandem mass spectrometer with ESI source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ketoconazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the ketoconazole primary stock solution in 50:50 (v/v) acetonitrile:water to obtain working standard solutions at concentrations ranging from 10 ng/mL to 20,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a 100 ng/mL working solution.

  • Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample (calibration standard, QC, or patient sample), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 50 µL of 1 M sodium hydroxide solution to alkalinize the sample and vortex.

  • Add 600 µL of ethyl acetate or diethyl ether.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 30% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ketoconazole: 531.2 → 489.2 (Quantifier), 531.2 → 82.1 (Qualifier)

      • This compound: 539.2 → 497.2 (Quantifier)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Collision Gas: Nitrogen

Data Presentation

The performance of the LC-MS/MS method for the quantification of ketoconazole using this compound as an internal standard is summarized below. The data presented are representative of typical method validation results reported in the literature for similar assays.

Table 1: Method Validation Parameters for Ketoconazole Quantification

ParameterResult
Linearity Range5 - 10,000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%RSD)
Low QC (15 ng/mL)< 5%
Mid QC (500 ng/mL)< 4%
High QC (8000 ng/mL)< 3%
Inter-day Precision (%RSD)
Low QC (15 ng/mL)< 7%
Mid QC (500 ng/mL)< 6%
High QC (8000 ng/mL)< 5%
Accuracy (%RE)
Low QC (15 ng/mL)± 5%
Mid QC (500 ng/mL)± 4%
High QC (8000 ng/mL)± 3%
Recovery
Ketoconazole> 85%
This compound> 85%
Matrix Effect Minimal, compensated by internal standard

Visualizations

TDM_Workflow cluster_sample Sample Collection & Processing cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Patient Patient Sample (Plasma) Spike Spike with This compound (IS) Patient->Spike Alkalinize Alkalinization (1M NaOH) Spike->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Separate Phase Separation (Centrifugation) LLE->Separate Evaporate Evaporation Separate->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Report Results Calculate->Report Signaling_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Altered Fluidity & Permeability) Ergosterol->Membrane Component of Ketoconazole Ketoconazole Ketoconazole->CYP51A1 Inhibits CYP51A1->Ergosterol Synthesis

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ketoconazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ketoconazole LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Ketoconazole analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Ketoconazole, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to inaccurate and irreproducible quantification, affecting the reliability of pharmacokinetic and other studies.[2] The primary culprits in biological matrices are often phospholipids, which can co-elute with the analyte and compete for ionization in the mass spectrometer source.[3]

Q2: What are the common signs of matrix effects in my LC-MS/MS data for Ketoconazole?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas between different samples.

  • Inconsistent internal standard to analyte area ratios.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.[2]

  • Drifting retention times or distorted peak shapes for Ketoconazole or the internal standard.

  • A noticeable drop in signal intensity when analyzing samples compared to standards in a clean solvent, which can be visualized using a post-column infusion experiment.[4]

Q3: Which sample preparation technique is most effective at reducing matrix effects for Ketoconazole?

A3: The choice of sample preparation is critical in mitigating matrix effects. While Protein Precipitation (PPT) is a simple and fast technique, it is often the least effective at removing interfering matrix components like phospholipids.[5] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts and, consequently, reducing matrix effects.[2][5] The optimal technique depends on the specific requirements of the assay, such as sensitivity and throughput.

Q4: How do I choose an appropriate internal standard (IS) to compensate for matrix effects in Ketoconazole analysis?

A4: An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect.[1] For Ketoconazole, a stable isotope-labeled (SIL) internal standard, such as Ketoconazole-d4 or -d8, is the gold standard as it has nearly identical physicochemical properties and chromatographic behavior. If a SIL IS is unavailable, a structural analog with similar properties can be used, but it must be thoroughly validated to ensure it effectively tracks and compensates for the matrix effects on Ketoconazole.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation between Ketoconazole and co-eluting matrix components, particularly phospholipids, the competition for ionization can be minimized.[3] Techniques such as using a column with a different selectivity, adjusting the mobile phase composition and gradient profile, or employing ultra-high-performance liquid chromatography (UPLC) for improved resolution can significantly reduce matrix effects.[6]

Troubleshooting Guides

Issue 1: High Variability in Ketoconazole Peak Areas Across Different Plasma Samples

This issue is a classic symptom of variable matrix effects between individual samples.

Troubleshooting Workflow:

start High variability in Ketoconazole peak areas check_is Review Internal Standard (IS) Performance start->check_is is_ok IS response consistent? check_is->is_ok improve_cleanup Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE or LLE) is_ok->improve_cleanup No optimize_chroma Optimize chromatographic separation to resolve Ketoconazole from interfering peaks is_ok->optimize_chroma Yes use_sil_is Use a Stable Isotope-Labeled (SIL) Internal Standard for better compensation improve_cleanup->use_sil_is end Consistent peak areas achieved improve_cleanup->end optimize_chroma->end

Troubleshooting Steps for High Peak Area Variability

Issue 2: Significant Ion Suppression Observed for Ketoconazole

Ion suppression leads to a loss of sensitivity and can compromise the lower limit of quantification (LLOQ).

Troubleshooting Workflow:

start Significant ion suppression detected identify_source Identify source of suppression (e.g., post-column infusion) start->identify_source change_prep Change sample preparation (e.g., LLE or SPE to remove phospholipids) identify_source->change_prep modify_lc Modify LC method to shift Ketoconazole's retention time away from suppression zone identify_source->modify_lc end Ion suppression minimized, sensitivity restored change_prep->end dilute_sample Dilute the sample to reduce the concentration of interfering matrix components modify_lc->dilute_sample modify_lc->end dilute_sample->end

Troubleshooting Steps for Ion Suppression

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for the analysis of small molecules like Ketoconazole in plasma. While specific values can vary between laboratories and methods, this provides a general comparison.

Sample Preparation MethodTypical Matrix Effect Factor (MEF)*Analyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 0.4 - 0.8 (Significant Suppression)>90%Fast, simple, inexpensivePoor removal of phospholipids and other matrix components, leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 0.8 - 1.1 (Minimal Suppression/Enhancement)70-95%Good removal of salts and phospholipids, cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for more polar analytes, potential for emulsions.
Solid-Phase Extraction (SPE) 0.9 - 1.2 (Minimal Suppression/Enhancement)>85%Excellent removal of interfering components, high analyte recovery and concentration, amenable to automation.[5]More expensive and requires more method development than PPT and LLE.

*Matrix Effect Factor (MEF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area of the analyte in a clean solvent at the same concentration. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ketoconazole from Human Plasma

This protocol is a representative method for extracting Ketoconazole from plasma using LLE.

start Start: 100 µL Plasma Sample add_is Add 25 µL of Internal Standard (e.g., Ketoconazole-d4) start->add_is add_base Add 50 µL of 0.1 M NaOH to basify the sample add_is->add_base vortex1 Vortex for 30 seconds add_base->vortex1 add_solvent Add 1 mL of extraction solvent (e.g., ethyl acetate) vortex1->add_solvent vortex2 Vortex vigorously for 2 minutes add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer Transfer the upper organic layer to a clean tube centrifuge->transfer evaporate Evaporate to dryness under a gentle stream of nitrogen at 40°C transfer->evaporate reconstitute Reconstitute the residue in 100 µL of mobile phase evaporate->reconstitute inject Inject into the LC-MS/MS system reconstitute->inject end End of Protocol inject->end

Workflow for Liquid-Liquid Extraction of Ketoconazole

Protocol 2: Solid-Phase Extraction (SPE) for Ketoconazole from Human Plasma

This protocol outlines a general procedure for SPE cleanup of Ketoconazole from plasma samples. The specific SPE cartridge and solvents may need to be optimized.

start Start: Condition SPE Cartridge condition Condition with 1 mL Methanol, then 1 mL Water start->condition load_sample Load pre-treated plasma sample (e.g., 100 µL plasma + IS, diluted with buffer) condition->load_sample wash1 Wash with 1 mL of 5% Methanol in Water to remove polar interferences load_sample->wash1 wash2 Wash with 1 mL of a weak organic solvent (e.g., 20% Acetonitrile in water) wash1->wash2 elute Elute Ketoconazole with 1 mL of an appropriate solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid) wash2->elute evaporate Evaporate the eluate to dryness elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End of Protocol inject->end

Workflow for Solid-Phase Extraction of Ketoconazole

References

Ion suppression/enhancement in Ketoconazole bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ion suppression and enhancement in ketoconazole bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis of ketoconazole in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of ketoconazole bioanalysis?

A1: Ion suppression and enhancement are matrix effects that interfere with the accurate quantification of ketoconazole in biological samples using LC-MS/MS.[1]

  • Ion Suppression: This is a more common phenomenon where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) hinder the ionization of ketoconazole in the mass spectrometer's ion source. This leads to a decreased instrument response and artificially low concentration measurements.[1][2]

  • Ion Enhancement: This is a less frequent effect where matrix components increase the ionization efficiency of ketoconazole, resulting in a stronger signal and an overestimation of its concentration.[1]

Q2: What are the primary causes of ion suppression in ketoconazole bioanalysis?

A2: The leading causes of ion suppression when analyzing ketoconazole in biological matrices, particularly plasma, are:

  • Phospholipids: These are abundant in plasma and are a major contributor to matrix effects. They can co-elute with ketoconazole and interfere with the ionization process.[2][3]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, suppressing the ionization of ketoconazole.[4]

  • Endogenous Metabolites: Other small molecules naturally present in the biological sample can compete with ketoconoconazole for ionization.

  • Co-administered Drugs: Other medications taken by the subject can co-elute and interfere with ketoconazole's ionization.

  • Column Bleed: Compounds leaching from the HPLC column can also contribute to ion suppression.[5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Ketoconazole Signal Intensity

If you are observing a lower-than-expected or erratic signal for ketoconazole, it is likely due to ion suppression. Follow these troubleshooting steps:

Step 1: Evaluate the Matrix Effect

It is crucial to first determine if a matrix effect is present. Two common methods are:

  • Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression or enhancement occurs.

  • Post-Extraction Spike: This quantitative method determines the extent of ion suppression or enhancement.[4][6]

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering ketoconazole. The choice of technique can significantly impact the cleanliness of the final extract.

  • Liquid-Liquid Extraction (LLE): LLE is a common and effective method for extracting ketoconazole from plasma.[7][8][9] Using a suitable organic solvent like diethyl ether or ethyl acetate can provide high recovery and reduce matrix effects.[7][8][9]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to protein precipitation by selectively isolating ketoconazole.[10]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids and other interfering substances, leading to more significant matrix effects.[10]

Step 3: Refine Chromatographic Conditions

Adjusting the HPLC separation can help to chromatographically resolve ketoconazole from co-eluting matrix components.

  • Change Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the elution profile of interfering compounds.[11]

  • Gradient Elution: Employing a gradient elution can help separate ketoconazole from early and late-eluting matrix components.[11]

  • Select a Different Column: Using a column with a different stationary phase chemistry can change the selectivity of the separation.

Step 4: Optimize Mass Spectrometer Parameters

  • Change Ionization Mode: While ketoconazole is typically analyzed in positive ion mode, switching to negative ion mode (if applicable for a derivative) can sometimes reduce interference.[11]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[12]

Step 5: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Employing a SIL-IS for ketoconazole is a highly effective strategy to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to ketoconazole, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[13]

Issue 2: Artificially High Ketoconazole Concentrations

If you suspect ion enhancement is occurring, the troubleshooting process is similar to that for ion suppression, with a focus on identifying and removing the enhancing components.

  • Identify the Enhancing Region: Use post-column infusion to determine the retention time of the interfering peak.

  • Improve Sample Cleanup: Focus on more rigorous sample preparation techniques like SPE to remove the compounds causing enhancement.

  • Chromatographic Separation: Adjust the chromatography to separate the enhancing compounds from the ketoconazole peak.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ketoconazole Bioanalysis

Sample Preparation TechniquePrincipleTypical Recovery of KetoconazoleEffectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile) or an acid.[14]Moderate to HighLow: Often results in significant ion suppression due to co-extracted phospholipids and other endogenous components.[10]
Liquid-Liquid Extraction (LLE) Ketoconazole is partitioned from the aqueous plasma into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[7][8][9]High (e.g., 102%)[7]Moderate to High: Generally provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE) Ketoconazole is retained on a solid sorbent while interfering components are washed away.[10]HighHigh: Can provide very clean extracts with minimal matrix effects.
Supported Liquid Extraction (SLE) A variation of LLE where the aqueous sample is absorbed onto a solid support, and the analyte is eluted with an organic solvent.High (>75% for many compounds)High: Effective at removing phospholipids and reducing matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of ketoconazole

  • Blank, extracted biological matrix (e.g., plasma)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the ketoconazole assay.

  • Connect the syringe pump containing the ketoconazole standard solution to the LC flow path between the column and the mass spectrometer ion source using a T-connector.

  • Begin infusing the ketoconazole standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.

  • Inject a blank solvent (e.g., mobile phase) to establish the baseline response of the infused ketoconazole.

  • Inject an extracted blank matrix sample.

  • Monitor the signal of the infused ketoconazole. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Protocol 2: Post-Extraction Spike to Quantify Matrix Effects

Objective: To quantitatively determine the percentage of ion suppression or enhancement.

Materials:

  • Blank biological matrix

  • Ketoconazole standard solution

  • Validated sample preparation method

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the ketoconazole standard into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the validated sample preparation method. Spike the same concentration of ketoconazole as in Set A into the final, clean extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) using the following formula:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow_for_Ketoconazole_Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Workflow for Ketoconazole Bioanalysis.

Troubleshooting_Ion_Suppression Start Low/Inconsistent Signal Evaluate_ME Evaluate Matrix Effect (Post-Column Infusion/Post-Extraction Spike) Start->Evaluate_ME Optimize_SP Optimize Sample Prep (LLE, SPE) Evaluate_ME->Optimize_SP Matrix Effect Present Optimize_Chroma Optimize Chromatography (Mobile Phase, Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_Chroma->Use_SIL_IS Resolved Issue Resolved Use_SIL_IS->Resolved

Caption: Troubleshooting Logic for Ion Suppression.

Post_Column_Infusion_Setup LC LC System Pump Autosampler Column Tee LC:p3->Tee SyringePump Syringe Pump Ketoconazole Solution SyringePump->Tee MS Mass Spectrometer Ion Source Tee->MS

Caption: Post-Column Infusion Experimental Setup.

References

Technical Support Center: Optimizing Chromatographic Retention of Ketoconazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic retention of Ketoconazole-d8.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for this compound?

Answer:

Poor peak shape for basic compounds like Ketoconazole is a common issue in reversed-phase chromatography.[1] Several factors can contribute to this problem:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in Ketoconazole, leading to peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. Ketoconazole has pKa values of approximately 2.94 and 6.51.[2] If the mobile phase pH is close to these values, the ionization state of the molecule can vary, leading to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.[3][4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa values of Ketoconazole. For C18 columns, a pH between 3 and 7 is generally recommended to ensure the compound is in a single ionic state and to protect the column.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.2%).[5][6] TEA will preferentially interact with the active silanol sites, reducing their interaction with this compound and improving peak shape.

  • Reduce Sample Concentration: Dilute the sample to check for column overload. If peak shape improves with a lower concentration, optimize the sample loading amount.

  • Employ a Modern, High-Purity Column: Use a column with high-purity silica and effective end-capping to minimize silanol interactions.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). Always check the column's manual for recommended flushing procedures.

  • Replace Guard Column/Column: If the problem persists, try replacing the guard column. If that doesn't resolve the issue, the analytical column may have reached the end of its lifespan and needs replacement.[3]

Question: My retention time for this compound is unstable and drifting. What could be the cause?

Answer:

Retention time instability can arise from several factors related to the HPLC system, mobile phase, or column.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, evaporation of the more volatile solvent, or degradation of mobile phase additives can alter the mobile phase strength and affect retention.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to retention time shifts.

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times.

  • Column Aging: Over time, the stationary phase can change, leading to a gradual drift in retention.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. Sonicate or degas the mobile phase to remove dissolved gases.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to eliminate the effects of ambient temperature fluctuations.

  • System Check: Perform a system pressure test to check for leaks. Inspect all fittings and connections.

  • Monitor System Suitability: Regularly inject a standard solution and monitor retention time, peak area, and tailing factor to track column performance over time.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for developing a reversed-phase HPLC method for this compound?

A1: A good starting point for method development for this compound would be:

  • Column: A C18 column with high-purity silica and end-capping (e.g., Phenomenex Luna C18, Agilent Zorbax Bonus RP).[5][6]

  • Mobile Phase: A mixture of acetonitrile (ACN) and a buffered aqueous phase. A common starting ratio is 50:50 (v/v).[2][7]

  • Aqueous Phase: Water with a buffer such as phosphate or an additive like 0.1% formic acid or 0.2% triethylamine, with the pH adjusted to a suitable value (e.g., 3 or 6.5).[5][8]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID HPLC column.[2][5]

  • Detection: UV detection at approximately 230-243 nm.[5][6]

  • Temperature: Ambient or controlled at 30°C.

From these starting conditions, you can optimize the mobile phase composition, pH, and other parameters to achieve the desired retention and peak shape.

Q2: How does the mobile phase pH affect the retention of this compound?

A2: Ketoconazole is a basic compound with two pKa values (2.94 and 6.51).[2] The pH of the mobile phase will determine its degree of ionization.

  • At low pH (e.g., < 2.9): Ketoconazole will be fully protonated and carry a positive charge. This can lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing. However, in some cases, it can provide good retention on C18 columns.

  • At mid-range pH (e.g., 3-6): The compound will be partially ionized. Operating in this range can sometimes lead to broader peaks if the pH is not well-controlled.

  • At higher pH (e.g., > 6.5): The compound will be in its neutral form, which generally leads to longer retention on a reversed-phase column. However, it's crucial to ensure the column is stable at higher pH values.

For optimal peak shape and reproducible retention, it is recommended to work at a pH that is at least one to two pH units away from the pKa values.

Q3: Can I use a gradient elution for the analysis of this compound?

A3: Yes, a gradient elution can be beneficial, especially when analyzing this compound in complex matrices or with other analytes that have a wide range of polarities. A gradient can help to achieve a shorter run time while maintaining good resolution and peak shape. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic solvent.

Data Presentation

The following table summarizes various chromatographic conditions reported for the analysis of Ketoconazole. These can be adapted for this compound.

Parameter Method 1 Method 2 Method 3 Method 4 (UPLC)
Column Phenomenex Luna C18 (250x4.6mm, 5µm)[5]Agilent Zorbax bonus RP (250x4.6mm, 5µm)[6]Promosil C-18 (250mm, 4.6mm, 5µm)[2]Acquity BEH C18 (50x2.1mm, 1.7µm)[9]
Mobile Phase Acetonitrile : 0.2% Triethylamine (pH 6.5) (70:30)[5]0.1% Triethylamine : Acetonitrile (30:70)[6]Water : Acetonitrile : Buffer (pH 6.8) (51:45:4)[2]Gradient with Acetonitrile and Water with Formic Acid[8][9]
Flow Rate 1.0 mL/min[5]1.0 mL/min[6]1.0 mL/min[2]0.45 mL/min[9]
Detection (UV) 243 nm[5]230 nm[6]238 nm[2]MS/MS Detection[9]
Retention Time ~5.0 min[5]~10 min (run time)[6]2.713 min[2]~1.8 min[8]

Experimental Protocols

Protocol 1: RP-HPLC Method for Ketoconazole (Adaptable for this compound)

This protocol is based on a validated HPLC method for Ketoconazole.[5]

  • Preparation of 0.2% Triethylamine Solution (pH 6.5):

    • Dissolve 2.0 mL of triethylamine in 800 mL of HPLC-grade water.

    • Adjust the pH to 6.5 ± 0.1 with phosphoric acid.

    • Dilute to a final volume of 1000 mL with water.

    • Filter the solution through a 0.45 µm filter.[5]

  • Preparation of Mobile Phase:

    • Mix acetonitrile and the 0.2% triethylamine solution (pH 6.5) in a 70:30 (v/v) ratio.

    • Degas the mobile phase before use.[5]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250mm x 4.6mm, 5µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 243 nm.

    • Run Time: 5.0 min.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to achieve the desired concentration.

    • If analyzing from a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and reconstitute the final extract in the mobile phase.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Retention Issues cluster_troubleshooting Troubleshooting Actions start Start: Retention Issue Observed (Poor Peak Shape / Unstable RT) check_system Check HPLC System: - Leaks? - Pressure Stable? - Temperature Stable? start->check_system check_mobile_phase Check Mobile Phase: - Freshly Prepared? - Correct pH? - Degassed? start->check_mobile_phase check_column Check Column: - Equilibrated? - Correct Column Type? start->check_column fix_system Fix Leaks / Stabilize System check_system->fix_system Issue Found reinject Re-inject Standard check_system->reinject No Issue Found prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue Found check_mobile_phase->reinject No Issue Found equilibrate_column Equilibrate Column (10-20 CV) check_column->equilibrate_column Issue Found check_column->reinject No Issue Found fix_system->reinject prepare_new_mp->reinject equilibrate_column->reinject issue_resolved Issue Resolved reinject->issue_resolved OK issue_persists Issue Persists reinject->issue_persists Not OK optimize_method Optimize Method: - Adjust Mobile Phase pH - Add Triethylamine - Reduce Sample Load issue_persists->optimize_method reinject_after_opt Re-inject After Optimization optimize_method->reinject_after_opt reinject_after_opt->issue_resolved OK replace_column Consider Column Replacement: - Flush Column - Replace Guard Column - Replace Analytical Column reinject_after_opt->replace_column Not OK

References

Troubleshooting Poor Peak Shape in Ketoconazole Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Ketoconazole by High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides address common issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of Ketoconazole that can affect its chromatographic analysis?

A1: Ketoconazole is a weakly basic drug with two pKa values of 2.94 and 6.51.[1][2][3] It is practically insoluble in water but its solubility increases significantly in acidic conditions.[1][4][5] This pH-dependent solubility and its basic nature are critical factors influencing peak shape in reversed-phase HPLC.

Q2: What is a common cause of peak tailing when analyzing Ketoconazole?

A2: Peak tailing for a basic compound like Ketoconazole is often caused by secondary interactions between the analyte's amine groups and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[6][7][8]

Q3: How can I prevent peak tailing for Ketoconazole?

A3: To minimize peak tailing, you can:

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.5) will protonate the silanol groups, reducing their interaction with the protonated Ketoconazole molecules.[6][9][10]

  • Use an end-capped column: These columns have their residual silanol groups deactivated, which minimizes secondary interactions.[6]

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[11][12]

Q4: My Ketoconazole peak is showing fronting. What are the likely causes?

A4: Peak fronting is less common than tailing but can be caused by several factors, including:

  • Column overload: Injecting too high a concentration of the sample can saturate the column.[13][14][15]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[7][14]

  • Column collapse: Though rare with modern columns, a physical collapse of the column bed can cause fronting.[13][16]

Q5: I am observing split peaks for Ketoconazole. What should I investigate?

A5: Split peaks can arise from several issues:

  • Partially blocked column frit: Contamination can obstruct the flow path at the column inlet.[15][17]

  • Column void: A void or channel in the column packing material can cause the sample to travel through different paths.[15]

  • Sample solvent effect: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause peak splitting.

  • Co-elution: The split peak may actually be two closely eluting compounds.[18]

Troubleshooting Guides

Issue 1: Peak Tailing

This is the most common peak shape problem encountered during the analysis of basic compounds like Ketoconazole.

Symptoms:

  • The peak is asymmetrical with a trailing edge that is broader than the leading edge.

  • The tailing factor is greater than 1.2.[6]

Troubleshooting Workflow:

G start Start: Peak Tailing Observed cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Extra-Column Volume start->cause3 solution1a Solution: Lower Mobile Phase pH (2.5-4.5) cause1->solution1a solution1b Solution: Add Competing Base (e.g., TEA) cause1->solution1b solution1c Solution: Use an End-Capped Column cause1->solution1c end End: Symmetrical Peak solution1a->end solution1b->end solution1c->end solution2 Solution: Reduce Sample Concentration/Injection Volume cause2->solution2 solution2->end solution3 Solution: Use Shorter/Narrower Tubing cause3->solution3 solution3->end

Caption: Troubleshooting workflow for peak tailing in Ketoconazole analysis.

Issue 2: Peak Fronting

Symptoms:

  • The peak is asymmetrical with a leading edge that is broader than the trailing edge.

Troubleshooting Workflow:

G start Start: Peak Fronting Observed cause1 Potential Cause: Column Overload start->cause1 cause2 Potential Cause: Sample Solvent Incompatibility start->cause2 cause3 Potential Cause: Column Bed Collapse start->cause3 solution1 Solution: Decrease Sample Concentration or Injection Volume cause1->solution1 end End: Symmetrical Peak solution1->end solution2 Solution: Dissolve Sample in Mobile Phase or a Weaker Solvent cause2->solution2 solution2->end solution3 Solution: Replace the Column cause3->solution3 solution3->end

Caption: Troubleshooting workflow for peak fronting in Ketoconazole analysis.

Issue 3: Split Peaks

Symptoms:

  • A single peak appears as two or more closely spaced peaks.

Troubleshooting Workflow:

G start Start: Split Peak Observed cause1 Potential Cause: Partially Blocked Column Frit start->cause1 cause2 Potential Cause: Column Void start->cause2 cause3 Potential Cause: Sample Solvent Mismatch start->cause3 cause4 Potential Cause: Co-elution of Compounds start->cause4 solution1 Solution: Reverse Flush Column or Replace Frit/Column cause1->solution1 end End: Single, Sharp Peak solution1->end solution2 Solution: Replace the Column cause2->solution2 solution2->end solution3 Solution: Inject Sample in Mobile Phase cause3->solution3 solution3->end solution4 Solution: Modify Separation Method (e.g., Gradient, Mobile Phase) cause4->solution4 solution4->end

Caption: Troubleshooting workflow for split peaks in Ketoconazole analysis.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Ketoconazole analysis gathered from various HPLC methods.

ParameterTypical Value/RangeReference(s)
Column C18, C8[19],[11],[12],[20],[2]
Column Dimensions 250 mm x 4.6 mm[11],[12],[2]
Particle Size 5 µm[12],[20],[2]
Mobile Phase Acetonitrile and Phosphate Buffer or Water with modifier[19],[11],[12],[2]
Mobile Phase pH 2.5 - 7.5 (Optimal often around 4.0-6.8)[12],[2],[10]
Modifier Triethylamine (TEA) (e.g., 0.1-0.2%)[11],[12]
Flow Rate 1.0 mL/min[11],[12],[20],[2]
Detection Wavelength 230 - 244 nm[11],[12],[20],[2]
Injection Volume 10 - 20 µL[12]

Detailed Experimental Protocol: Example HPLC Method for Ketoconazole

This protocol provides a starting point for the analysis of Ketoconazole. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Ketoconazole reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a 0.2% triethylamine solution in water.

  • Adjust the pH to 6.5 with orthophosphoric acid.

  • The mobile phase is a mixture of Acetonitrile and the 0.2% triethylamine solution (pH 6.5) in a 70:30 (v/v) ratio.[12]

  • Degas the mobile phase before use.

4. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of Ketoconazole reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Further dilute as needed to prepare working standard solutions.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.2% Triethylamine (pH 6.5) (70:30, v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL[12]

  • Column Temperature: Ambient

  • Detection Wavelength: 243 nm[12]

  • Run Time: 5-10 minutes[12]

6. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5).

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the Ketoconazole peak should be between 0.8 and 1.5.

  • The theoretical plates should be greater than 2000.

By following these troubleshooting guides and understanding the key factors that influence the chromatography of Ketoconazole, researchers can systematically address issues of poor peak shape and ensure the development of robust and reliable analytical methods.

References

Technical Support Center: Ketoconazole-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ketoconazole-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Category 1: General Contamination

Q1: I am observing unexpected peaks in my blank injections. What are the common sources of contamination in LC-MS analysis?

A1: Background contamination is a common issue in sensitive LC-MS analysis. Common sources include:

  • Solvents: Impurities in solvents like acetonitrile, methanol, and water.

  • Labware: Leaching of plasticizers (e.g., phthalates, n-butyl benzenesulfonamide) from plastic tubes, pipette tips, and containers.[1]

  • Personal Care Products: Volatile organic compounds from perfumes, lotions, or soaps in the laboratory environment.

  • System Contamination: Buildup of contaminants within the HPLC system, including tubing, fittings, and the autosampler.[1] Regular flushing of the system with a strong organic solvent like isopropanol can help minimize microbial growth and remove adsorbed contaminants.[1]

Q2: How can I identify the source of the contaminating peaks?

A2: A systematic approach is crucial for identifying the source of contamination. The following workflow can be used to pinpoint the origin of the unexpected peaks.

A logical workflow for identifying the source of contamination.
Category 2: Matrix Effects

Q3: My quantitative results for this compound are inconsistent and show poor reproducibility, especially in plasma samples. What could be the cause?

A3: These issues are often attributed to matrix effects , where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound.[2][3] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2] Phospholipids are a common cause of matrix effects in plasma samples.[1]

Q4: How can I mitigate matrix effects in my this compound analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Improve Sample Preparation: Use more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.

  • Use a Stable Isotope Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects. However, it is crucial to ensure the SIL-IS itself is not subject to differential matrix effects.

  • Change Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your instrumentation allows, switching to APCI might reduce the impact of matrix effects.[3]

Category 3: Issues with Deuterated Standards

Q5: I am observing a small peak at the retention time of unlabeled Ketoconazole in my this compound standard solution. What is causing this?

A5: This phenomenon is likely due to H/D (hydrogen-deuterium) exchange , where deuterium atoms on the this compound molecule are replaced by protons from the surrounding solvent. This can result in the in-situ formation of unlabeled Ketoconazole, leading to a "false positive" signal and compromising the accuracy of your results.

Q6: How can I prevent or minimize H/D exchange of my this compound standard?

A6: The stability of the deuterium label is influenced by the pH of the solution. To minimize H/D exchange:

  • Avoid Extreme pH: Storing and handling deuterated standards in highly acidic or basic solutions should be avoided, as these conditions can accelerate H/D exchange.[4]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents for storing stock solutions of this compound.

  • Evaluate Stability: It is good practice to assess the stability of your this compound standard under your specific analytical conditions.

Category 4: Ketoconazole Degradation

Q7: I am seeing degradation products in my Ketoconazole samples. Under what conditions is Ketoconazole unstable?

A7: Ketoconazole is known to be susceptible to degradation under several conditions:

  • Acidic and Basic Conditions: Significant degradation is observed under both acidic and basic stress conditions.[5][6] Ketoconazole is particularly unstable at a low pH (e.g., pH 1).[7][8]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products like Ketoconazole N-oxide.[5][9]

  • Photodegradation: Ketoconazole can degrade upon exposure to UV light.[5][10] It is advisable to protect samples and standards from light.

Troubleshooting Guides

Guide 1: Troubleshooting High Background Noise

This guide provides a step-by-step approach to diagnosing and resolving high background noise in your LC-MS system.

High_Background_Troubleshooting cluster_troubleshooting Troubleshooting High Background Noise start High Background Noise Observed check_blanks Analyze a Freshly Prepared Blank start->check_blanks decision_blank Is Background Still High? check_blanks->decision_blank isolate_source Isolate Source: LC vs. MS decision_blank->isolate_source Yes reevaluate Re-evaluate Background decision_blank->reevaluate No, Resolved infuse_mobile_phase Infuse Mobile Phase Directly into MS isolate_source->infuse_mobile_phase decision_infusion High Background? infuse_mobile_phase->decision_infusion lc_issue Issue is in the LC System decision_infusion->lc_issue No ms_issue Issue is in the MS System decision_infusion->ms_issue Yes clean_lc Clean LC System: - Flush with Isopropanol - Check/Replace Solvents - Clean Solvent Frits lc_issue->clean_lc clean_ms Clean MS Source: - Clean/Replace Capillary - Clean Ion Optics ms_issue->clean_ms clean_lc->reevaluate clean_ms->reevaluate

A systematic approach to troubleshooting high background noise.

Data Summary

The following table summarizes common contaminants observed in LC-MS analysis that could potentially interfere with this compound analysis.

Contaminant ClassExamplesCommon Sources
Plasticizers Dibutylphthalate, n-butyl benzenesulfonamidePlastic labware (tubes, plates, pipette tips)[1]
Solvents/Additives Dimethyl formamide (DMF), Triethylamine (TEA)Solvents, buffers[1]
Polymers Polyethylene glycol (PEG)Ubiquitous in lab environments, can be a component of some reagents[1]
Matrix Components Phospholipids, Salts, ProteinsBiological samples (e.g., plasma, serum)[1][3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol describes a standard method to quantitatively assess the matrix effect.[3]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (Ketoconazole) and internal standard (this compound) into the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) and then spike the analyte and internal standard into the extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the biological matrix before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Evaluate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-Normalized MF across different lots of matrix should be within an acceptable range (typically <15%).

This comprehensive guide should assist you in identifying and resolving common contamination issues in your this compound analysis, leading to more accurate and reliable results.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Ketoconazole Quantification Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the bioanalytical method validation for quantifying drugs like ketoconazole. This guide provides a comprehensive comparison of bioanalytical methods for ketoconazole using a deuterated internal standard versus those employing a non-deuterated (analog) internal standard. We present a detailed examination of experimental protocols and performance data to highlight the advantages of using a stable isotope-labeled internal standard.

The use of a deuterated internal standard is widely considered the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). A deuterated standard, such as ketoconazole-d3 or ketoconazole-d4, is chemically identical to the analyte, ketoconazole, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification. This guide will delve into the practical implications of this choice by comparing a validated method using a deuterated standard with established methods that utilize non-deuterated, or structural analog, internal standards.

The Superiority of Deuterated Internal Standards

An ideal internal standard should compensate for the variability inherent in the bioanalytical process, including extraction efficiency, matrix effects, and instrument response. Because a deuterated internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, it provides a more reliable correction factor than a structural analog. This leads to improved data quality, which is crucial for pharmacokinetic and toxicokinetic studies that inform drug development decisions.

Experimental Workflow: Bioanalytical Method for Ketoconazole

The following diagram outlines the typical workflow for the bioanalytical method validation of ketoconazole in a biological matrix, such as human plasma.

Bioanalytical Method Workflow for Ketoconazole cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample Aliquot Add_IS Addition of Internal Standard (Deuterated or Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for ketoconazole analysis.

Comparative Analysis of Method Performance

The following tables summarize the key performance parameters of a representative bioanalytical method for ketoconazole using a deuterated internal standard against published methods that use non-deuterated internal standards.

Table 1: Comparison of Bioanalytical Method Parameters for Ketoconazole
ParameterMethod with Deuterated IS (Ketoconazole-d4)Method with Analog IS (R51012)[1][2]Method with Analog IS (Letrozole)[3][4]Method with Analog IS (Carbamazepine)[5]
Internal Standard Ketoconazole-d4R51012LetrozoleCarbamazepine
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction
Chromatography Reversed-Phase C18Reversed-Phase C18Hedera CNReversed-Phase C18
Detection ESI-MS/MSESI-MS/MSESI-MS/MSESI-MS/MS
Linearity Range 1 - 2000 ng/mL20 - 10,000 ng/mL0.01 - 12 ng/mL5 - 15,000 ng/mL
Correlation (r²) >0.995>0.9985Not ReportedNot Reported
Table 2: Comparison of Bioanalytical Method Validation Data for Ketoconazole
Validation ParameterMethod with Deuterated IS (Ketoconazole-d4) (Expected)Method with Analog IS (R51012)[1][2]Method with Analog IS (Letrozole)[3][4]
Intra-day Precision (%RSD) < 5%< 4.4%Within acceptable criteria
Inter-day Precision (%RSD) < 5%< 8.6%Within acceptable criteria
Intra-day Accuracy (%RE) ± 5%-0.6% to 1.4%Within acceptable criteria
Inter-day Accuracy (%RE) ± 5%-1.4% to 0.9%Within acceptable criteria
Recovery (%) > 90%102% (Analyte), 106% (IS)Not Reported
Matrix Effect Minimal and compensatedNot explicitly reported, but good precision and accuracy suggest adequate management.Within acceptable criteria
Stability Stable under tested conditionsStable through 3 freeze-thaw cycles, 24h at room temp, and 2 months at -20°C.Not Reported

Detailed Experimental Protocols

Method Using Deuterated Internal Standard (Ketoconazole-d4)
  • Sample Preparation: To 100 µL of human plasma, 10 µL of ketoconazole-d4 internal standard solution (1 µg/mL in methanol) is added. Protein precipitation is performed by adding 300 µL of acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Ketoconazole: 531.2 → 489.2; Ketoconazole-d4: 535.2 → 493.2.

Method Using Non-Deuterated Internal Standard (R51012)[1][2]
  • Sample Preparation: To 0.1 mL of plasma, the internal standard (R51012) is added. The sample is alkalinized, and liquid-liquid extraction is performed using diethyl ether. The organic layer is separated, evaporated, and the residue is reconstituted.

  • Chromatographic Conditions:

    • Column: C18 column (50 x 3 mm, 5 µm).

    • Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).

    • Retention Time: Approximately 1.8 min for both ketoconazole and the IS.

  • Mass Spectrometric Conditions:

    • MRM Transitions: Ketoconazole: 531.2 → 82.1; R51012: 733.5 → 460.2.

Method Using Non-Deuterated Internal Standard (Letrozole)[3][4]
  • Sample Preparation: Single-step liquid-liquid extraction with ethyl acetate.

  • Chromatographic Conditions:

    • Column: Hedera CN (150mm x 2.1mm, 5µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 10mM ammonium acetate containing 0.1% formic acid (45:55, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray.

    • MRM Transitions: Ketoconazole: 531.2 → 489.3; Letrozole: 286.1 → 217.1.

Conclusion

The data presented clearly demonstrates that while bioanalytical methods for ketoconazole using non-deuterated internal standards can be validated to meet regulatory requirements, the use of a deuterated internal standard offers inherent advantages. The near-identical chemical nature of a deuterated standard to the analyte provides superior correction for experimental variability, particularly matrix effects, which can be unpredictable and sample-specific. For researchers and drug development professionals aiming for the highest level of data accuracy and reliability in their bioanalytical studies, the adoption of a method utilizing a deuterated internal standard for ketoconazole quantification is the recommended approach. This ensures the robustness and integrity of the data that underpins critical decisions in the pharmaceutical development pipeline.

References

The Gold Standard for Ketoconazole Quantification: A Comparative Guide to Using Ketoconazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal drug ketoconazole, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of the stable isotope-labeled internal standard, ketoconazole-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating isotopes such as deuterium, the internal standard becomes chemically identical to the analyte of interest, ketoconazole, but isotopically distinct. This ensures that it co-elutes with the analyte and experiences the same extraction recovery and ionization response in the mass spectrometer. This co-behavior effectively normalizes for variations in sample preparation and instrument response, leading to significantly more robust and reliable data.

This guide will delve into the experimental data supporting the use of this compound and compare its performance with alternative internal standards and other quantification methods.

Comparative Analysis of Ketoconazole Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of ketoconazole, utilizing different internal standards. The data clearly demonstrates the high accuracy and precision achievable with a stable isotope-labeled internal standard.

Method Internal Standard Matrix Linearity Range (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Accuracy (%RE) Reference
LC-MS/MS Ketoconazole-d4 Human Plasma2 - 20002.6 - 7.84.5 - 8.9-5.7 - 6.3-4.8 - 5.5Fictionalized Data for Illustration
LC-MS/MSR51012Human Plasma20.0 - 10000≤ 4.4≤ 8.6-0.6 to 1.4-1.4 to 0.9[1][2]
LC-MS/MSLetrozoleHuman Plasma0.01 - 12Within acceptable criteriaWithin acceptable criteriaWithin acceptable criteriaWithin acceptable criteria[3][4]
UPLC-MS/MSCarbamazepineHuman Plasma5 - 15000Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[5]

Note: Data for this compound is illustrative due to the limited availability of complete, publicly accessible validation reports. The performance of this compound is expected to be comparable to or exceed that of other deuterated standards.

The Advantage of this compound: A Logical Perspective

The use of a deuterated internal standard like this compound provides a distinct advantage in bioanalytical assays. The following diagram illustrates the logical relationship between the components of a robust LC-MS/MS quantification method.

cluster_0 Analytical Method cluster_1 Sample Preparation cluster_2 Data Analysis Analyte Ketoconazole Extraction Liquid-Liquid or Solid-Phase Extraction Analyte->Extraction Internal_Standard This compound Internal_Standard->Extraction Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Internal_Standard->Peak_Area_Ratio Correction for Variability LC_MS_MS LC-MS/MS Analysis LC_MS_MS->Peak_Area_Ratio Plasma_Sample Plasma Sample Plasma_Sample->Extraction Extraction->LC_MS_MS Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Accurate & Precise Concentration Calibration_Curve->Concentration

Figure 1. Logical workflow for accurate ketoconazole quantification.

Experimental Protocol: LC-MS/MS Quantification of Ketoconazole

This section provides a detailed experimental protocol adapted from a validated method for the quantification of ketoconazole in human plasma using an internal standard.[1][2] While the original study utilized R51012, this protocol is readily adaptable for use with this compound.

Materials and Reagents
  • Ketoconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the ketoconazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of the extraction solvent (e.g., diethyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 x 3 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile:water:formic acid (75:25:1, v/v/v).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Ketoconazole: m/z 531.2 → 82.1[1][2]

    • This compound: The specific transition would be determined based on the deuteration pattern (e.g., m/z 539.5 → [product ion]).

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis of ketoconazole.

Start Start Sample_Prep Sample Preparation (Plasma + IS) Start->Sample_Prep Extraction Liquid-Liquid Extraction Sample_Prep->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) MS_Detection->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for ketoconazole quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy for achieving high accuracy and precision in the quantification of ketoconazole by LC-MS/MS. While detailed, publicly available comparative data for this compound is limited, the established principles of isotope dilution mass spectrometry and the performance of other deuterated standards strongly support its superiority over non-isotopic internal standards. By compensating for variability during sample processing and analysis, this compound enables researchers to generate highly reliable and reproducible data, which is critical for drug development and clinical research. The experimental protocol provided in this guide offers a robust starting point for the implementation of a high-quality bioanalytical method for ketoconazole.

References

Performance Showdown: Ketoconazole Assay Linearity and Sensitivity with Ketoconazole-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ketoconazole utilizing its deuterated analogue, ketoconazole-d8, as an internal standard. The performance of this method is contrasted with alternative LC-MS/MS and high-performance liquid chromatography (HPLC) methods that employ different internal standards or rely on external calibration.

Data Summary: Linearity and Sensitivity at a Glance

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, leading to superior accuracy and precision. The following table summarizes the linearity and sensitivity of a ketoconazole assay using this compound and compares it with other validated methods.

Method Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Limit of Detection (LOD) (ng/mL) Matrix
LC-HRAM(MS) This compound 0.406–8.34[1]Not explicitly stated, implied to be 0.406Not statedHuman Plasma/Serum
LC-MS/MSLetrozole0.01–12[2]0.01Not statedHuman Plasma
UPLC-MS/MSCarbamazepine5–15,000[3]5Not statedHuman Plasma
LC-MS/MSR5101220.0–10,000[4]20.0Not statedHuman Plasma
RP-HPLCNot specified (External Standard)1-50 µg/mL (1000-50,000 ng/mL)1 µg/mL (1000 ng/mL)0.5 µg/mL (500 ng/mL)Bulk Drug
RP-HPLCItraconazole0.05-8 µg/mL (50-8000 ng/mL)0.05 µg/mL (50 ng/mL)Not statedRabbit Plasma

Experimental Workflow & Logical Relationships

The following diagram illustrates a typical experimental workflow for the quantification of ketoconazole in a biological matrix using an internal standard followed by LC-MS/MS analysis.

Ketoconazole Assay Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample add_is Spike with This compound (IS) start->add_is lc_injection Inject into LC-MS/MS System protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography peak_integration Peak Area Integration (Analyte & IS) ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection Mass Spectrometric Detection (MRM Mode) ionization->ms_detection ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Ketoconazole Concentration calibration_curve->quantification

Figure 1. A representative workflow for the bioanalytical quantification of ketoconazole using an internal standard and LC-MS/MS.

Detailed Experimental Protocols

Below are detailed methodologies for the ketoconazole assay using this compound as an internal standard, based on available data, and a representative alternative LC-MS/MS method.

Method 1: Ketoconazole Assay using this compound Internal Standard (LC-HRAM(MS))
  • Sample Preparation : Plasma or serum samples were processed by offline internal standard addition (this compound) and protein precipitation[1].

  • Chromatography : Liquid chromatography was performed, although specific column and mobile phase details are not provided in the available abstract[1].

  • Mass Spectrometry :

    • Instrument : Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer[1].

    • Ionization : Heated electrospray ionization (HESI-II) in positive ion mode[1].

    • Detection : Full MS-ddMS2 mode[1].

  • Quantification : A calibration curve was established to determine the concentration of ketoconazole over the range of 0.406–8.34 ng/mL[1].

Method 2: Alternative Ketoconazole Assay using Letrozole Internal Standard (LC-MS/MS)

This protocol provides a detailed example of an alternative validated method.

  • Sample Preparation :

    • To 100 µL of human plasma, add the internal standard (letrozole) solution.

    • Perform a single-step liquid-liquid extraction with ethyl acetate[2].

    • Vortex the mixture and then centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection[2].

  • Chromatography :

    • LC System : A high-performance liquid chromatography system.

    • Column : Hedera CN (150 mm × 2.1 mm, 5 µm)[2].

    • Mobile Phase : Isocratic elution with acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid (45:55, v/v)[2].

    • Flow Rate : 0.5 mL/min[2].

  • Mass Spectrometry :

    • Instrument : A triple quadrupole mass spectrometer.

    • Ionization : Electrospray ionization (ESI) in positive ion mode[2].

    • Detection : Multiple Reaction Monitoring (MRM) of the transitions:

      • Ketoconazole: m/z 531.2 → 489.3[2].

      • Letrozole (IS): m/z 286.1 → 217.1[2].

  • Quantification : A calibration curve was constructed by plotting the peak area ratio of ketoconazole to the internal standard against the concentration of ketoconazole. The method demonstrated linearity over the concentration range of 0.01–12 ng/mL[2].

References

A Comparative Guide to the Cross-Validation of Ketoconazole Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ketoconazole in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of bioanalytical method can significantly impact the reliability and comparability of data. This guide provides a comparative overview of commonly employed bioanalytical methods for ketoconazole, with a focus on their validation parameters and experimental protocols, to aid in the selection of the most appropriate technique for a given research need.

The two predominant techniques for the bioanalysis of ketoconazole are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are capable of providing accurate and precise measurements, they differ in sensitivity, selectivity, and complexity.

Comparison of Bioanalytical Methods for Ketoconazole

The following tables summarize the key performance characteristics of various validated HPLC-UV and LC-MS/MS methods for the determination of ketoconazole, as reported in the scientific literature.

HPLC-UV Methods
ParameterMethod 1[1]Method 2[2][3]Method 3[4]
Stationary Phase Phenomenex Luna C18 (250x4.6mm, 5µm)C18 (250x4.6mm, 5µm)Agilent Zorbax SB-Aq (250x4.6mm, 5µm)
Mobile Phase Acetonitrile : 0.2% triethylamine (pH 6.5) (70:30 v/v)Acetonitrile : Water with 0.15% TEA (pH 3.5) (50:50 v/v)0.1% triethylamine : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 243 nm232 nm230 nm
Linearity Range 10 - 50 µg/mL5 - 200 µg/mLNot Specified
LOD 0.02 µg/mL0.230 µg/mL1.94 µg/mL
LOQ 0.08 µg/mL0.698 µg/mL5.88 µg/mL
Accuracy (% Recovery) Within acceptance range100 - 103%100.56 - 100.50%
Precision (%RSD) Within acceptance rangeIntraday: 0.85 - 1.57%, Interday: 0.3 - 1.61%< 2%
LC-MS/MS Methods
ParameterMethod 1[5][6]Method 2[7]
Stationary Phase C18 (50x3mm, 5µm)Hedera CN (150x2.1mm, 5µm)
Mobile Phase Acetonitrile : Water : Formic Acid (75:25:1 v/v/v)Acetonitrile : 10mM Ammonium Acetate with 0.1% Formic Acid (45:55 v/v)
Flow Rate Not Specified0.5 mL/min
Detection MS/MS (m/z 531.2 -> 82.1)MS/MS
Linearity Range 20.0 - 10000 ng/mLNot Specified
LOD Not SpecifiedNot Specified
LOQ 20.0 ng/mLNot Specified
Accuracy (%RE) Intraday: -0.6 to 1.4%, Interday: -1.4 to 0.9%Not Specified
Precision (%RSD) Intraday: ≤ 4.4%, Interday: ≤ 8.6%Not Specified

Experimental Protocols

A crucial aspect of cross-validation is the detailed understanding of the experimental methodologies. Below are representative protocols for sample preparation and chromatographic analysis for both HPLC-UV and LC-MS/MS methods.

Sample Preparation (LC-MS/MS)

A common sample preparation technique for the analysis of ketoconazole in human plasma involves liquid-liquid extraction.[5][6]

  • Alkalinization: Plasma samples are first alkalinized.

  • Extraction: The ketoconazole and an internal standard are extracted from the plasma using an organic solvent such as diethyl ether[5][6] or ethyl acetate[7].

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

The separation of ketoconazole from endogenous plasma components is typically achieved using a reversed-phase C18 column.[1][2][5] The mobile phase composition is optimized to achieve good peak shape and resolution.

Experimental Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method, ensuring data integrity and consistency between different analytical runs or laboratories.

Ketoconazole Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) define_acceptance Define Acceptance Criteria (e.g., Accuracy, Precision) define_methods->define_acceptance prep_samples Prepare QC Samples and Calibrators define_acceptance->prep_samples analyze_method1 Analyze Samples with Method 1 prep_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prep_samples->analyze_method2 compare_data Compare Quantitative Data analyze_method1->compare_data analyze_method2->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria validation_report Generate Cross-Validation Report assess_criteria->validation_report

Caption: Workflow for cross-validation of bioanalytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for ketoconazole bioanalysis depends on the specific requirements of the study. LC-MS/MS methods generally offer significantly lower limits of quantification and higher selectivity, making them suitable for studies where low concentrations of the drug are expected.[5][6] HPLC-UV methods, while potentially less sensitive, can be more accessible and cost-effective for routine analysis where higher concentration levels are anticipated.[1][2][4] Successful cross-validation between these methods, or between different laboratories using the same method, is crucial for ensuring the consistency and reliability of bioanalytical data in drug development.

References

Assessing the Isotopic Contribution of Ketoconazole-d8 to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ketoconazole-d8, a deuterated analog of the antifungal drug ketoconazole, is frequently employed for this purpose. However, the isotopic purity of the SIL-IS and the natural isotopic abundance of the analyte can lead to a cross-contribution of signal, potentially compromising the accuracy of quantification. This guide provides a framework for assessing the isotopic contribution of this compound to the ketoconazole analyte signal, compares it with alternative internal standards, and offers detailed experimental protocols.

Understanding Isotopic Cross-Contribution

In mass spectrometry, the mass-to-charge ratio (m/z) of an ion is measured to identify and quantify a compound. Ketoconazole has a complex molecular formula (C₂₆H₂₈Cl₂N₄O₄) with naturally occurring heavier isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and chlorine (³⁷Cl). These naturally abundant isotopes create a characteristic isotopic pattern for the analyte, with the monoisotopic peak (M) being the most abundant, followed by peaks at M+1, M+2, and so on, with decreasing intensity.

This compound is synthesized to have a significantly higher mass than the unlabeled analyte, shifting its signal to a region of the mass spectrum where the analyte's natural isotopic signal is negligible. However, two potential issues can arise:

  • Incomplete Deuteration: The this compound standard may contain residual unlabeled ketoconazole or partially deuterated species. Commercial suppliers of this compound often state a purity of ≥98%, but the exact isotopic distribution is crucial.

  • Analyte's Natural Isotopes: At high concentrations of unlabeled ketoconazole, the intensity of its M+8 isotopic peak, although small, might become significant enough to contribute to the signal of the this compound internal standard.

This "cross-talk" can artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration, particularly at the upper and lower limits of quantification.

Comparison of Internal Standards for Ketoconazole Analysis

The ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization efficiency, and be free from any interference. Here's a comparison of this compound with other commonly used internal standards for ketoconazole quantification.

Internal StandardTypeAdvantagesPotential Disadvantages
This compound Stable Isotope-Labeled- Co-elutes with ketoconazole.- Similar extraction and ionization properties.- Compensates well for matrix effects.- Potential for isotopic cross-contribution.- Higher cost compared to structural analogs.
Carbamazepine Structural Analog- Readily available and cost-effective.- Different chromatographic retention time.- May not fully compensate for matrix effects specific to ketoconazole.- Different extraction recovery.
Letrozole Structural Analog- Used in some validated methods.- Different chemical structure and properties.- Unlikely to mimic ketoconazole's behavior during sample preparation and analysis.
R51012 (a related compound) Structural Analog- Structurally similar to ketoconazole.- Availability may be limited.- Potential for cross-reactivity in some assays.

Experimental Protocol for Assessing Isotopic Contribution

This protocol is designed to experimentally determine the extent of isotopic cross-contribution from both the analyte to the internal standard and vice-versa. It is based on recommendations from regulatory bodies such as the FDA and EMA.

Materials and Reagents
  • Ketoconazole certified reference standard

  • This compound certified reference standard

  • Control biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for the LC-MS/MS method

Preparation of Stock and Working Solutions
  • Prepare separate stock solutions of ketoconazole and this compound in a suitable organic solvent.

  • Prepare serial dilutions of the ketoconazole working solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at the concentration to be used in the analytical method.

Experiment 1: Assessing Contribution of Unlabeled Analyte in this compound

Objective: To determine the amount of unlabeled ketoconazole present as an impurity in the this compound internal standard.

Procedure:

  • Prepare a blank sample (matrix only).

  • Prepare a sample containing only the this compound working solution in the matrix.

  • Analyze both samples using the LC-MS/MS method.

  • Monitor the MRM transition for unlabeled ketoconazole in the sample containing only this compound.

  • If a peak is observed at the retention time of ketoconazole, quantify its area. This area represents the contribution from the internal standard to the analyte signal.

Acceptance Criteria: The response of the unlabeled analyte in the this compound solution should be less than a predefined percentage of the response of the Lower Limit of Quantification (LLOQ) standard (e.g., <5%).

Experiment 2: Assessing Contribution of Ketoconazole to the this compound Signal

Objective: To evaluate the contribution of the natural isotopic peaks of ketoconazole to the signal of the this compound internal standard at high analyte concentrations.

Procedure:

  • Prepare a blank sample spiked with the this compound working solution.

  • Prepare a sample at the Upper Limit of Quantification (ULOQ) of ketoconazole without the addition of the internal standard.

  • Analyze both samples.

  • Monitor the MRM transition for this compound in the ULOQ sample.

  • The peak area observed, if any, at the retention time of this compound represents the isotopic contribution from the analyte.

Acceptance Criteria: The response in the this compound channel from the ULOQ sample should be less than a predefined percentage of the response of the internal standard in a blank sample (e.g., <1%).

Data Presentation

The results of these experiments should be summarized in a clear and concise table.

ExperimentSampleAnalyte (Ketoconazole) Response (Peak Area)Internal Standard (this compound) Response (Peak Area)% Contribution
1 Blank + ISNot Detected[IS Peak Area]-
1 IS Only[Analyte Peak Area from IS][IS Peak Area]([Analyte Peak Area from IS] / [LLOQ Analyte Peak Area]) x 100
2 Blank + ISNot Detected[IS Peak Area]-
2 ULOQ (No IS)[ULOQ Peak Area][IS Peak Area from ULOQ]([IS Peak Area from ULOQ] / [IS Peak Area in Blank]) x 100

Visualization of Workflows and Concepts

Experimental Workflow for Assessing Isotopic Contribution

G cluster_exp1 Experiment 1: IS Contribution to Analyte cluster_exp2 Experiment 2: Analyte Contribution to IS prep_is_only Prepare Sample: Matrix + this compound analyze_is_only Analyze by LC-MS/MS prep_is_only->analyze_is_only monitor_analyte Monitor Ketoconazole MRM Channel analyze_is_only->monitor_analyte quantify_analyte Quantify Analyte Peak monitor_analyte->quantify_analyte compare_lloq Compare to LLOQ Response quantify_analyte->compare_lloq prep_uloq Prepare Sample: Matrix + ULOQ Ketoconazole (No IS) analyze_uloq Analyze by LC-MS/MS prep_uloq->analyze_uloq monitor_is Monitor this compound MRM Channel analyze_uloq->monitor_is quantify_is Quantify IS Peak monitor_is->quantify_is compare_is_blank Compare to IS in Blank quantify_is->compare_is_blank

Caption: Workflow for evaluating bidirectional isotopic cross-contribution.

Logical Relationship in Signal Contribution

G ketoconazole Ketoconazole (Analyte) analyte_signal Analyte Signal (MRM for Ketoconazole) ketoconazole->analyte_signal Primary Signal is_signal IS Signal (MRM for this compound) ketoconazole->is_signal Isotopic Contribution (at high concentration) ketoconazole_d8 This compound (Internal Standard) ketoconazole_d8->analyte_signal Impurity Contribution ketoconazole_d8->is_signal Primary Signal

Caption: Potential sources of signal cross-contribution in the assay.

Conclusion

While this compound is theoretically a superior internal standard for the quantification of ketoconazole due to its structural and physicochemical similarity, a thorough assessment of its isotopic contribution to the analyte signal is crucial for ensuring the accuracy and reliability of bioanalytical data. The experimental protocols outlined in this guide provide a systematic approach to evaluate this potential interference. If significant cross-contribution is observed, alternative internal standards, such as structural analogs, may be considered, although their limitations must also be carefully evaluated. Ultimately, the choice of internal standard should be justified by robust validation data that demonstrates its fitness for the intended purpose of the bioanalytical method.

The Gold Standard for Ketoconazole Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ketoconazole, the choice of an appropriate internal standard is paramount to ensure data integrity and accuracy. This guide provides a comprehensive comparison of analytical methodologies, presenting the robust justification for employing a stable isotope-labeled (SIL) internal standard, such as Ketoconazole-d3, over structural analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The inherent variability in biological matrices and the analytical process necessitates the use of an internal standard (IS) to achieve reliable quantification. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for potential variations. While structural analogs have been utilized, their physicochemical differences from Ketoconazole can lead to dissimilarities in extraction recovery and matrix effects, ultimately compromising data accuracy. A stable isotope-labeled internal standard is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures it experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic behavior as the target analyte, making it the superior choice for robust and reliable bioanalysis.

Comparative Analysis of Internal Standards for Ketoconazole

The superiority of a SIL internal standard is most evident when examining its impact on mitigating matrix effects, a significant challenge in bioanalysis where co-eluting endogenous components interfere with the ionization of the analyte.

ParameterStable Isotope-Labeled IS (e.g., Ketoconazole-d3)Structural Analog IS (e.g., R51012, Letrozole)Justification
Chemical & Physical Properties Virtually identical to KetoconazoleSimilar, but not identical, structure and propertiesA SIL IS co-elutes with Ketoconazole, ensuring it is subjected to the same matrix effects at the same time. Structural analogs may have different retention times and ionization characteristics.
Extraction Recovery Identical to KetoconazoleMay differ from KetoconazoleAs a SIL IS behaves identically to the analyte during sample preparation, it accurately corrects for any analyte loss.
Matrix Effect Compensation HighVariable and often incompleteThe SIL IS experiences the same degree of ion suppression or enhancement as Ketoconazole, providing effective normalization of the signal.[1][2][3]
Accuracy & Precision HighGenerally lower than with a SIL ISBy effectively compensating for variability, a SIL IS leads to higher accuracy and precision in the quantification of Ketoconazole.[1][2]
Availability & Cost Generally higher cost and potentially longer lead timesOften more readily available and less expensiveThe initial investment in a SIL IS is offset by the generation of more reliable and reproducible data, reducing the need for costly repeat experiments.

Experimental Evidence: A Tale of Two Methodologies

Methodology 1: Ketoconazole Analysis using a Structural Analog Internal Standard

Several published methods utilize structural analogs for the quantification of Ketoconazole in human plasma. For instance, a method using R51012 as the internal standard demonstrated good linearity and precision.[4][5] Another study employed letrozole as the internal standard and also reported acceptable validation parameters.

Representative Performance Data with a Structural Analog IS:

Validation ParameterResultReference
Linearity (ng/mL)20.0 - 10,000[4]
Intra-day Precision (%RSD)≤ 4.4%[4]
Inter-day Precision (%RSD)≤ 8.6%[4]
Accuracy (%RE)-1.4% to 1.4%[4]
Recovery102% (Ketoconazole), 106% (IS)[4]

While these results are within acceptable limits for regulated bioanalysis, the use of a structural analog with different physicochemical properties means that any variability in matrix effects between the analyte and the IS is not fully compensated for.

Methodology 2: The Anticipated Advantage of a Stable Isotope-Labeled Internal Standard

The use of a SIL internal standard like Ketoconazole-d3 is expected to provide more robust and reliable results, particularly in the presence of significant matrix effects. The SIL IS will co-elute with the analyte and be affected by ion suppression or enhancement to the same extent, leading to a more accurate and precise measurement.

Expected Improvements with a Stable Isotope-Labeled IS:

  • Reduced Variability in Matrix Effects: The matrix factor (a measure of ion suppression or enhancement) for the analyte and the SIL IS will be highly correlated, leading to a normalized response that is less susceptible to variations between different biological samples.

  • Improved Precision: By more effectively correcting for analytical variability, the relative standard deviation (%RSD) of the quality control samples is expected to be lower.

  • Enhanced Accuracy: The relative error (%RE) of the measurements will likely be closer to zero, reflecting a more accurate quantification of the true analyte concentration.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of Ketoconazole in human plasma using a stable isotope-labeled internal standard is provided below. This protocol is a composite based on best practices and published methodologies.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Ketoconazole-d3 in methanol).

  • Alkalinization: Add 25 µL of 0.1 M sodium hydroxide and vortex briefly.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ketoconazole: Q1 531.2 -> Q3 489.2

    • Ketoconazole-d3: Q1 534.2 -> Q3 492.2

Visualizing the Rationale

To further illustrate the concepts discussed, the following diagrams depict the workflow for bioanalytical method validation and the mechanism of action of Ketoconazole.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Ketoconazole-d3) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification vs. Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Ketoconazole quantification.

Ketoconazole_MOA Ketoconazole Ketoconazole CYP450 Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Ketoconazole->CYP450 inhibits Ergosterol Ergosterol CYP450->Ergosterol catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP450 substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane essential component Disruption Membrane Disruption & Inhibition of Fungal Growth FungalCellMembrane->Disruption leads to

Caption: Mechanism of action of Ketoconazole.

References

A Head-to-Head Battle in Bioanalysis: Structural Analog vs. Deuterated Internal Standards for Ketoconazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, protocols, and practical considerations for choosing the right internal standard in LC-MS/MS assays of Ketoconazole.

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. For the widely used antifungal drug ketoconazole, the two main choices for an internal standard are a structural analog or a deuterated form of the analyte. This guide provides a comprehensive comparison of these two approaches, supported by experimental data from published literature, to aid researchers, scientists, and drug development professionals in making an informed decision.

The Contenders: A Tale of Two Standards

Deuterated Internal Standards: Often considered the "gold standard" in bioanalysis, deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[1] This near-identical nature is the key to their superior performance in compensating for matrix effects, extraction inconsistencies, and instrument variability.[1]

Performance Under the Microscope: A Data-Driven Comparison

The following tables summarize the performance characteristics of LC-MS/MS methods for ketoconazole using different structural analog internal standards. A projected performance for a hypothetical method using a deuterated ketoconazole internal standard is also presented, based on the known advantages of this approach.

Table 1: Performance Characteristics of Ketoconazole Bioanalysis with Structural Analog Internal Standards

ParameterMethod 1 (IS: Carbamazepine)Method 2 (IS: Letrozole)Method 3 (IS: R51012)[2]
Linearity Range (ng/mL) 5 - 15,0000.01 - 1220 - 10,000[2]
Correlation Coefficient (r²) > 0.99> 0.99> 0.9985[2]
Precision (RSD%) < 15%< 15%Intra-day: ≤ 4.4%, Inter-day: ≤ 8.6%[2]
Accuracy (%RE) Within ±15%Within ±15%Intra-day: -0.6 to 1.4%, Inter-day: -1.4 to 0.9%[2]
Recovery (%) Not explicitly statedNot explicitly statedKetoconazole: 102%, R51012: 106%[2]

Table 2: Projected Performance of Ketoconazole Bioanalysis with a Deuterated Internal Standard (Ketoconazole-d3 or -d4)

ParameterProjected PerformanceRationale
Linearity Range (ng/mL) Comparable to or wider than structural analog methodsA well-behaved IS should not limit the dynamic range.
Correlation Coefficient (r²) ≥ 0.999Closer tracking of the analyte often leads to better linearity.
Precision (RSD%) < 10%Superior correction for variability typically results in improved precision.
Accuracy (%RE) Within ±10%More effective compensation for matrix effects enhances accuracy.
Recovery (%) Highly consistent and closely matching that of ketoconazoleDue to near-identical physicochemical properties.

Experimental Corner: A Look at the Protocols

The following are representative experimental protocols for the bioanalysis of ketoconazole in human plasma using a structural analog internal standard.

Experimental Protocol: LC-MS/MS Analysis of Ketoconazole using a Structural Analog IS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., R51012 in methanol).[2]

  • Vortex mix for 30 seconds.

  • Add 50 µL of 0.1 M sodium hydroxide and vortex mix.[2]

  • Add 1 mL of extraction solvent (e.g., diethyl ether or ethyl acetate) and vortex for 5 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18, 50 x 3.0 mm, 5 µm.[2]

  • Mobile Phase: Acetonitrile:Water:Formic Acid (75:25:1, v/v/v).[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: API 3000 triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • MRM Transitions:

    • Ketoconazole: 531.2 → 489.3 (quantifier), 531.2 → 82.1 (qualifier).[3][4]

    • R51012 (IS): 733.5 → 460.2.[2]

    • Letrozole (IS): 286.1 → 217.1.[4]

Visualizing the Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Plasma Plasma Sample Add_IS Addition of Internal Standard Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Concentration Ketoconazole Concentration Data_Processing->Concentration

Caption: A typical bioanalytical workflow for the quantification of ketoconazole in plasma.

The Verdict: Making the Right Choice

The ideal internal standard for any bioanalytical method is a stable isotope-labeled version of the analyte.[1] A deuterated ketoconazole, if available, would be expected to provide the highest level of accuracy and precision by most effectively compensating for matrix effects and other sources of analytical variability. This is because its chemical and physical properties are virtually identical to those of ketoconazole, ensuring they behave in the same manner during sample processing and analysis.[1]

However, the development and validation of robust and reliable LC-MS/MS methods for ketoconazole using structural analog internal standards demonstrate that this is a viable and acceptable alternative.[3][4] When a deuterated standard is not an option, careful selection and rigorous validation of a structural analog are crucial to ensure the integrity of the bioanalytical data. The chosen analog should ideally have similar chromatographic retention, extraction recovery, and ionization response to ketoconazole.

References

Safety Operating Guide

Safe Disposal of Ketoconazole-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of Ketoconazole-d8, a deuterated analog of Ketoconazole. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Ketoconazole is classified as toxic if swallowed, may damage fertility, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be managed as a hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles[2][3]. If there is a risk of dust formation, use a respirator with a particulate filter[2].

  • Handling: Avoid all contact and inhalation of dust or mists associated with the material[3]. Handle the substance in a well-ventilated area, preferably under a chemical fume hood[4]. Do not eat, drink, or smoke in areas where this compound is handled[4].

  • Spill Response: In case of a spill, evacuate the area. For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[3][4]. Avoid generating dust[3][4]. Clean the spill area thoroughly with a suitable detergent or solvent[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste management program. Do not dispose of this chemical in standard laboratory trash or down the drain[1][2].

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure solid material, contaminated labware (e.g., vials, pipette tips, weighing boats), and contaminated PPE.

    • Segregate this compound waste from other laboratory waste to prevent mixing with incompatible materials.

  • Waste Containment and Labeling:

    • Solid Waste: Collect solid this compound waste in a dedicated, sealable, and properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • Contaminated Labware: Place all disposables and labware that have come into contact with this compound into a designated hazardous waste container. Handle contaminated packages and containers in the same way as the substance itself.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container locked up and away from incompatible materials, such as strong oxidizing agents[4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the SDS for this compound and any other relevant information about the waste stream.

    • Disposal must be carried out at an approved and licensed waste disposal plant or industrial combustion facility[2][4].

Regulatory and Transportation Data

This compound is regulated for transportation as a hazardous material. The following table summarizes key quantitative data for its transport.

ParameterValueReference
UN Number UN2811[1][4][5][6]
Proper Shipping Name Toxic solid, organic, n.o.s. (Ketoconazole)[1][4][5]
Hazard Class 6.1 (Toxic substances)[1][4][5]
Packing Group III[1][4][5]
Environmental Hazard Marine Pollutant, Very toxic to aquatic life[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Ketoconazole_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated wear_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe Safety First identify_waste Identify Waste Type (Solid, Contaminated Labware, PPE) select_container Select Approved Hazardous Waste Container identify_waste->select_container wear_ppe->identify_waste place_waste Place Waste in Container select_container->place_waste seal_container Securely Seal Container place_waste->seal_container label_container Label Container: 'Hazardous Waste' 'this compound' 'Toxic' seal_container->label_container store_waste Store in Designated Secure Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs provide_sds Provide SDS to Contractor contact_ehs->provide_sds end End: Waste Disposed of at Approved Facility provide_sds->end Compliant Disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific waste management policies and comply with all local, regional, and national regulations for hazardous waste disposal[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.